Product packaging for 7-Benzyl-2-chloro-6-iodo-7H-purine(Cat. No.:CAS No. 150721-89-4)

7-Benzyl-2-chloro-6-iodo-7H-purine

Cat. No.: B3242281
CAS No.: 150721-89-4
M. Wt: 370.57 g/mol
InChI Key: ZYAOBNVKFYNQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Benzyl-2-chloro-6-iodo-7H-purine is a useful research compound. Its molecular formula is C12H8ClIN4 and its molecular weight is 370.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClIN4 B3242281 7-Benzyl-2-chloro-6-iodo-7H-purine CAS No. 150721-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzyl-2-chloro-6-iodopurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIN4/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAOBNVKFYNQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of 7-Benzyl-2-chloro-6-iodo-7H-purine (CAS No. 150721-89-4). Due to the limited publicly available experimental data for this specific compound, this document also includes comparative data from its close structural analog, 7-Benzyl-2,6-dichloro-7H-purine, to infer potential characteristics. The guide covers physicochemical properties, proposed synthetic routes, chemical reactivity, and potential utility in drug discovery as a versatile chemical intermediate. Detailed experimental protocols and visualizations are provided to support researchers in the synthesis and application of this and related purine derivatives.

Introduction

Substituted purines are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, antitumor, and receptor modulating effects.[1] The specific substitution pattern on the purine core dictates the molecule's interaction with biological targets. This compound is a halogenated purine derivative with three key features for chemical modification: a benzyl group at the N7 position, a chloro group at the C2 position, and an iodo group at the C6 position. This trifunctional scaffold makes it a valuable intermediate for the synthesis of complex purine derivatives through selective nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide aims to consolidate the known information on this compound and provide a predictive framework for its use in research.

Physicochemical Properties

Detailed experimental data for this compound is scarce in peer-reviewed literature. The available data, primarily from chemical suppliers, is summarized below. For comparative purposes, data for the analogous compound, 7-Benzyl-2,6-dichloro-7H-purine, is also provided.

Table 1: Core Chemical Properties
PropertyThis compound7-Benzyl-2,6-dichloro-7H-purine (Analog)
CAS Number 150721-89-4[2]56025-87-7
Molecular Formula C₁₂H₈ClIN₄[2]C₁₂H₈Cl₂N₄
Molecular Weight Not explicitly found, Calculated: 370.58 g/mol 279.12 g/mol
IUPAC Name This compound[2]7-benzyl-2,6-dichloropurine
Appearance Data not available (likely a solid)Powder
Purity ≥95%[2]≥97%
Storage Temperature 0-8 °C[2]-20°C
Table 2: Predicted Physicochemical Properties

Note: The following properties for the dichloro-analog are computationally predicted and should be used as an estimation.

PropertyValue for 7-Benzyl-2,6-dichloro-7H-purine (Analog)
logP (Octanol/Water Partition Coefficient) 3.18 - 3.6
Topological Polar Surface Area (TPSA) 43.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found, a plausible synthetic route can be devised based on established methods for the synthesis of related 7-substituted purines. The most common approach involves the benzylation of a pre-functionalized purine core.

Proposed Synthesis Workflow

G cluster_start Starting Material cluster_step1 Step 1: Benzylation cluster_products Isomeric Products cluster_step2 Step 2: Halogen Exchange cluster_final Final Product A 2,6-Dichloropurine B Benzylation Reaction (Benzyl Bromide, K₂CO₃, DMF) A->B C1 7-Benzyl-2,6-dichloro-7H-purine (Minor Product) B->C1 Separation C2 9-Benzyl-2,6-dichloro-9H-purine (Major Product) B->C2 Separation D Finkelstein-type Reaction (NaI, Acid Catalyst) C1->D E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Benzyl-2,6-dichloro-7H-purine

  • Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

  • Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the DMF under reduced pressure.

  • Purification: The crude product will be a mixture of N7 and N9 isomers. Purify the mixture using silica gel column chromatography to isolate the desired 7-Benzyl-2,6-dichloro-7H-purine isomer.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 7-Benzyl-2,6-dichloro-7H-purine (1 equivalent) in a suitable solvent such as acetonitrile or acetone.

  • Halogen Exchange: Add sodium iodide (NaI, 3-5 equivalents) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to facilitate the halogen exchange. The higher reactivity of the C6-chloro group compared to the C2-chloro group should favor selective substitution.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the two halogen substituents on the purine ring. The benzyl group at N7 provides steric bulk and influences the electronic properties of the purine core.

  • Storage: The compound should be stored at 0-8 °C.[2]

  • Reactivity at C6: The iodo group at the C6 position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions with amines, thiols, and alkoxides. More importantly, it is highly susceptible to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of carbon-based and heteroatom substituents.

  • Reactivity at C2: The chloro group at the C2 position is less reactive than the C6-iodo group towards SₙAr. This differential reactivity allows for sequential and site-selective functionalization of the purine scaffold. Under more forcing conditions (higher temperatures or stronger nucleophiles), this position can also undergo substitution.

Reactivity Pathway Diagram

G cluster_c6 C6 Position Reactivity (More Reactive) cluster_c2 C2 Position Reactivity (Less Reactive) A This compound B Suzuki Coupling (Boronic Acid, Pd catalyst) A->B C Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->C D SₙAr (R-NH₂, R-SH, R-OH) A->D P1 6-Aryl/Alkyl Derivative B->P1 P2 6-Alkynyl Derivative C->P2 P3 6-Amino/Thio/Alkoxy Derivative D->P3 E SₙAr (Forcing Conditions) (R-NH₂, R-SH, R-OH) P1->E Further Functionalization P2->E Further Functionalization P3->E Further Functionalization P4 2-Amino/Thio/Alkoxy Derivative E->P4

Caption: Selective functionalization pathways for this compound.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound itself, its structure makes it a highly valuable scaffold for creating libraries of purine derivatives for screening against various biological targets.

  • Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the C2 and C6 positions allows for the exploration of structure-activity relationships (SAR) to target specific kinase active sites.

  • GPCR Ligands: Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are modulated by purine-based ligands. This compound serves as a starting point for developing novel agonists or antagonists for these receptors.

  • Antiviral and Anticancer Agents: Many nucleoside and non-nucleoside purine analogs exhibit potent antiviral and anticancer properties. The introduction of a halogen at the C2 position can enhance the biological activity of purine nucleosides and make them resistant to deamination.

Safety Information

  • Signal Word: Warning[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its key features—differential reactivity at the C2 and C6 positions and the presence of a synthetically useful iodine atom—make it an ideal starting material for constructing diverse libraries of purine derivatives. While detailed experimental data on this specific molecule is limited, this guide provides a comprehensive overview based on available information and logical chemical principles, offering a valuable resource for researchers working with substituted purines. Further experimental validation of the proposed synthesis and reactivity is encouraged.

References

7-Benzyl-2-chloro-6-iodo-7H-purine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 150721-89-4

Structure:

Chemical structure of 7-Benzyl-2-chloro-6-iodo-7H-purine

This technical guide provides a comprehensive overview of this compound, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development. While specific data for this compound is limited in publicly available literature, this document extrapolates likely properties, synthesis, and biological activities based on analogous compounds, particularly other 7-substituted and 2,6-disubstituted purines.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. However, key properties can be estimated or are provided by commercial suppliers.

PropertyValueSource
CAS Number 150721-89-4Sigma-Aldrich[1]
Molecular Formula C₁₂H₈ClIN₄Sigma-Aldrich[1]
Molecular Weight 386.58 g/mol Calculated
IUPAC Name This compoundSigma-Aldrich[1]
Purity ≥95%Commercial Suppliers
Storage Temperature 0-8 °CSigma-Aldrich[1]

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic approach would involve the benzylation of a suitable 2-chloro-6-iodopurine precursor. The regioselectivity of the benzylation (N7 vs. N9 substitution) is a critical consideration and is often influenced by the reaction conditions.

G A 2,6-Dichloropurine B 2-Chloro-6-iodopurine A->B  Halogen Exchange (e.g., with HI) C This compound (Target Compound) B->C D Benzyl Bromide D->C E Base (e.g., K₂CO₃) Solvent (e.g., DMF) E->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Method for N7-Benzylation of Purines

The following is a generalized protocol adapted from the synthesis of similar N7-substituted purines.[2] Researchers should optimize conditions for the specific substrate.

  • Preparation of the Precursor: The synthesis would likely start from 2,6-dichloropurine. A halogen exchange reaction, for instance by treating 2,6-dichloropurine with hydroiodic acid, could yield 2-chloro-6-iodopurine.[3]

  • Benzylation Reaction:

    • To a solution of 2-chloro-6-iodopurine in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate).

    • Stir the suspension at room temperature for a short period to facilitate the formation of the purine anion.

    • Add benzyl bromide or benzyl chloride to the reaction mixture.

    • The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, which may contain a mixture of N7 and N9 isomers, is then purified by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the substituents on the purine ring. The chlorine atom at the C2 position and the iodine atom at the C6 position are susceptible to nucleophilic aromatic substitution (SNAr) reactions. Generally, the C6 position of the purine ring is more reactive towards nucleophiles than the C2 position. The reactivity of halogens in SNAr reactions on purine rings often follows the order F > Cl > Br > I, but this can be influenced by the nucleophile and reaction conditions.[4]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively characterized, the structural motifs present in the molecule suggest potential therapeutic applications, particularly as a kinase inhibitor.

Many 7-substituted purine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6] Aberrant kinase activity is a hallmark of many diseases, including cancer. The 7-benzyl group can confer favorable interactions within the ATP-binding pocket of kinases.

Furthermore, substituted purines are known to target a wide range of biological processes. For example, 6-benzylaminopurine derivatives have been studied for their effects on cyclin-dependent kinases (CDKs) and for their antiproliferative properties in cancer cell lines.[7][8]

Postulated Signaling Pathway Involvement

Given the prevalence of 7-benzylpurines as kinase inhibitors, it is plausible that this compound could modulate one or more kinase signaling pathways, such as the Receptor Tyrosine Kinase (RTK) pathway.

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binding C Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C Activation D Transcription Factors C->D Activation E Gene Expression (Proliferation, Survival) D->E Regulation F This compound F->B Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Characterization

Standard analytical techniques are employed to characterize purine derivatives like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for monitoring reaction progress.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol is commonly employed.

  • Detection: UV detection at a wavelength where the purine ring exhibits strong absorbance (e.g., 254 nm or 260 nm) is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation and confirmation.

  • ¹H NMR: Will provide information on the protons of the benzyl group and the purine ring. The chemical shifts and coupling constants of the benzyl protons can confirm its presence and substitution pattern. The purine protons will appear as singlets in the aromatic region.

  • ¹³C NMR: Will show the resonances for all carbon atoms in the molecule, allowing for confirmation of the purine core and the benzyl substituent.

  • Solvent: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a halogenated purine derivative with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While direct experimental data is sparse, this guide provides a foundational understanding of its likely chemical and biological properties based on the extensive literature on related purine analogs. Researchers are encouraged to use the proposed synthetic and analytical methods as a starting point for their own investigations into this promising molecule.

References

Synthesis and Characterization of 7-Benzyl-2-chloro-6-iodo-7H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the purine derivative, 7-Benzyl-2-chloro-6-iodo-7H-purine. This compound is of interest to researchers in medicinal chemistry and drug development due to the established role of purine analogues as modulators of various biological targets, including protein kinases and adenosine receptors. This document outlines a plausible synthetic pathway, detailed experimental protocols based on established methodologies, and a summary of available characterization data for the key intermediate.

Overview

This compound is a halogenated purine derivative. The strategic placement of chloro and iodo substituents on the purine core, along with the benzyl group at the N7 position, offers multiple avenues for further chemical modifications, making it a versatile scaffold for the synthesis of compound libraries for biological screening. The differential reactivity of the C2-chloro and C6-iodo groups allows for selective and sequential nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).

Synthesis Pathway

The synthesis of this compound is a two-step process commencing from the commercially available 2,6-dichloropurine.

Step 1: Benzylation of 2,6-Dichloropurine

The first step involves the benzylation of 2,6-dichloropurine. This reaction is known to yield a mixture of the N7 and N9 isomers. The desired N7 isomer, 7-benzyl-2,6-dichloro-7H-purine, is the minor product and requires purification, typically by column chromatography.

Step 2: Selective Iodination at the C6 Position

The second step is a selective halogen exchange reaction, specifically a Finkelstein reaction, at the C6 position of 7-benzyl-2,6-dichloro-7H-purine. The chlorine atom at the C6 position of the purine ring is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position, allowing for a selective conversion to the 6-iodo derivative.

Data Presentation

Physicochemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
7-Benzyl-2,6-dichloro-7H-purine56025-87-7C₁₂H₈Cl₂N₄279.12
This compound150721-89-4C₁₂H₈ClIN₄370.58
Characterization Data for 7-Benzyl-2,6-dichloro-7H-purine (Precursor)
Data TypeDescriptionSource
Mass Spectrometry Electron Ionization (EI) mass spectrum available.NIST Chemistry WebBook
Infrared (IR) Spectrum IR spectrum available (KBr disc).NIST Chemistry WebBook[1]
Purity ≥97%ChemScene[2]
Physical Form PowderSigma-Aldrich
Storage -20°C, sealed storage, away from moistureChemScene[2]

Experimental Protocols

Synthesis of 7-Benzyl-2,6-dichloro-7H-purine

This protocol is adapted from general procedures for the alkylation of dichloropurines.

Materials:

  • 2,6-Dichloropurine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes.

  • Add benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • The crude product, a mixture of N7 and N9 isomers, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The N7 isomer is typically the less polar and will elute first.

  • Combine the fractions containing the desired 7-benzyl-2,6-dichloro-7H-purine and evaporate the solvent to yield the product.

Expected Outcome:

The reaction yields a mixture of N7 and N9 isomers, with the N9 isomer being the major product. The yield of the desired N7 isomer is typically in the range of 10-20%.

Synthesis of this compound

This protocol is based on the Finkelstein reaction, which is a well-established method for halogen exchange.

Materials:

  • 7-Benzyl-2,6-dichloro-7H-purine

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve 7-benzyl-2,6-dichloro-7H-purine (1 equivalent) in anhydrous acetone in a round-bottom flask.

  • Add sodium iodide (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 12-24 hours. The reaction can be monitored by TLC. The precipitation of sodium chloride may be observed.

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove any remaining iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: Benzylation cluster_1 Step 2: Iodination (Finkelstein Reaction) A 2,6-Dichloropurine B 7-Benzyl-2,6-dichloro-7H-purine (N7 isomer) A->B Benzyl chloride, K₂CO₃, DMF C 9-Benzyl-2,6-dichloro-9H-purine (N9 isomer) A->C Benzyl chloride, K₂CO₃, DMF D This compound B->D

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start step1 Step 1: Benzylation of 2,6-Dichloropurine start->step1 purification1 Purification: Column Chromatography (Separation of N7 and N9 isomers) step1->purification1 characterization1 Characterization of 7-Benzyl-2,6-dichloro-7H-purine (MS, IR) purification1->characterization1 step2 Step 2: Iodination of N7 Isomer purification1->step2 workup Aqueous Workup step2->workup purification2 Purification (Recrystallization or Chromatography) workup->purification2 characterization2 Characterization of Final Product (NMR, MS, IR, MP) purification2->characterization2 end End Product characterization2->end

Caption: A generalized workflow for the synthesis and characterization.

Potential Applications in Drug Discovery

Purine derivatives are a cornerstone in the development of therapeutics for a wide range of diseases. The structural motif of this compound makes it a valuable intermediate for the synthesis of compounds targeting various biological pathways.

Kinase Inhibitors

The purine scaffold is a common feature in many kinase inhibitors. The C2 and C6 positions are often functionalized to interact with the hinge region of the kinase active site, while modifications at the N7 position can be directed towards the solvent-exposed region to improve potency and selectivity.

Adenosine Receptor Ligands

Substituted purines are also well-known for their interaction with adenosine receptors (A₁, A₂A, A₂B, and A₃). The development of selective ligands for these G protein-coupled receptors is a key area of research for treating inflammatory diseases, neurological disorders, and cancer.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

Signaling_Pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Purine Derivative (e.g., from this compound) Inhibitor->Kinase

Caption: Potential mechanism of action for a purine-based kinase inhibitor.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel purine-based compounds with potential therapeutic applications. This guide provides a framework for its synthesis and highlights the key characterization that should be performed. The lack of publicly available, detailed experimental and characterization data for the final compound underscores the need for further research and publication in this area to facilitate its broader use in the scientific community.

References

Spectroscopic and Synthetic Guide to 7-Benzyl-2-chloro-6-iodo-7H-purine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for 7-Benzyl-2-chloro-6-iodo-7H-purine. While direct experimental data for this specific compound is not extensively available in public literature, this document compiles and presents data from closely related analogs to offer valuable predictive insights. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are working with substituted purine scaffolds.

Introduction

This compound is a halogenated purine derivative with potential applications in medicinal chemistry and drug discovery. The strategic placement of chloro, iodo, and benzyl groups provides multiple reaction sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols.

Predicted Spectroscopic Data

Due to the limited availability of direct spectroscopic data for this compound, the following tables present data from analogous compounds to provide a reasonable estimation of expected values.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the purine core, the benzyl group, and any residual solvent. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
H-8 (Purine)8.0 - 8.5SingletThe exact position will be sensitive to substitution and solvent.
Benzyl CH₂5.4 - 5.8Singlet
Benzyl Ar-H7.2 - 7.5Multiplet

Note: Predicted values are based on data from similar 7-benzyl purine derivatives.

Table 2: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Notes
C-2 (Purine)150 - 155Attached to Chlorine.
C-4 (Purine)150 - 155
C-5 (Purine)120 - 125
C-6 (Purine)115 - 120Attached to Iodine.
C-8 (Purine)140 - 145
Benzyl CH₂45 - 50
Benzyl C (ipso)135 - 140
Benzyl C (ortho, meta, para)125 - 130

Note: These are estimated ranges based on known purine analogs.

Table 3: Key IR Absorption Bands

The IR spectrum is useful for identifying functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=N Stretching (Purine ring)1550 - 1650Medium to Strong
C=C Stretching (Aromatic)1450 - 1600Medium
C-Cl Stretching700 - 800Strong
C-I Stretching500 - 600Medium
C-H Stretching (Aromatic)3000 - 3100Medium
C-H Stretching (Aliphatic)2850 - 3000Medium

Note: The exact positions and intensities can be influenced by the solid-state packing or the solvent used.

Table 4: Mass Spectrometry Data

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern.

Parameter Value
Molecular Formula C₁₂H₈ClIN₄
Molecular Weight 386.58 g/mol
Expected [M]+ Peak m/z 386
Expected [M+H]+ Peak m/z 387
Key Fragmentation Peaks Loss of I, Cl, Benzyl

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (¹²⁷I) will be characteristic.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and similar compounds. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of purine analogs is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrumentation : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range (typically 0-160 ppm).

    • Use a proton-decoupled sequence to simplify the spectrum.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid purine derivative:

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry

A general protocol for mass spectrometric analysis:

  • Sample Preparation :

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Further dilute the sample to a final concentration of 1-10 µg/mL.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used for this type of molecule.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is usually preferred for purine derivatives to observe the [M+H]⁺ ion.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

  • Data Analysis : Determine the molecular weight from the parent ion and analyze the fragmentation pattern to confirm the structure.

Synthetic and Characterization Workflow

The synthesis of novel purine derivatives like this compound typically follows a structured workflow from synthesis to full characterization.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Start Starting Material (e.g., 2,6-dichloropurine) Reaction1 Benzylation at N7 Start->Reaction1 Reaction2 Iodination at C6 Reaction1->Reaction2 Workup Reaction Work-up and Purification Reaction2->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR IR IR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

A generalized workflow for the synthesis and characterization of a substituted purine derivative.

Conclusion

While a complete, experimentally verified dataset for this compound is not yet publicly available, the data from analogous structures provides a solid foundation for researchers to predict and interpret their own experimental findings. The provided protocols offer a starting point for the spectroscopic analysis of this and other related purine derivatives, which are valuable intermediates in the development of new therapeutic agents.

An In-depth Technical Guide to 7-Benzyl-2,6-dihalo-7H-purines: Focus on 7-Benzyl-2-chloro-6-iodo-7H-purine and its Dichloro Analog

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Benzyl-2-chloro-6-iodo-7H-purine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents detailed information on the closely related and well-characterized analog, 7-Benzyl-2,6-dichloro-7H-purine, to serve as a valuable reference.

Physicochemical Properties

Substituted purines are a cornerstone in the development of various therapeutic agents. The introduction of different functional groups onto the purine scaffold allows for the fine-tuning of their biological activity. The benzyl group at the N7 position and halogen atoms at the C2 and C6 positions are common modifications explored in the design of kinase inhibitors, antivirals, and receptor antagonists.

This compound

While detailed experimental data for this compound is not extensively reported, its fundamental properties have been identified and are summarized in the table below. This information is primarily sourced from chemical suppliers.

PropertyValueSource
CAS Number 150721-89-4
Molecular Formula C₁₂H₈ClIN₄
Molecular Weight 370.58 g/mol
IUPAC Name This compound
InChI Key ZYAOBNVKFYNQGN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)I
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
Storage Temperature 0-8 °C
7-Benzyl-2,6-dichloro-7H-purine (Analog for Comparison)

In contrast, the dichloro analog, 7-Benzyl-2,6-dichloro-7H-purine, has been more thoroughly characterized. The physical properties of this compound are provided below as a comparative reference.

PropertyValueSource
CAS Number 56025-87-7
Molecular Formula C₁₂H₈Cl₂N₄
Molecular Weight 279.12 g/mol
Appearance Solid
Melting Point 149-150 °C
logP (Octanol/Water) 3.181 (Calculated)[1]
Topological Polar Surface Area (TPSA) 43.6 Ų
Storage Temperature -20°C[2]

Experimental Protocols

General Synthesis of 7-Benzyl-2,6-dihalo-7H-purines

The synthesis of 7-benzyl-2,6-dihalo-7H-purines typically involves the benzylation of a dihalogenated purine precursor. The regioselectivity of the benzylation (N7 vs. N9) can be influenced by the reaction conditions.

Reaction: 2,6-Dihalopurine + Benzyl Bromide → 7-Benzyl-2,6-dihalopurine + 9-Benzyl-2,6-dihalopurine

Materials:

  • 2,6-Dihalopurine (e.g., 2,6-dichloropurine)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or similar base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • To a solution of the 2,6-dihalopurine in DMF, add potassium carbonate.

  • Stir the suspension at room temperature for a specified time (e.g., 30 minutes).

  • Add benzyl bromide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of N7 and N9 isomers, is then purified by column chromatography on silica gel to isolate the desired 7-benzyl isomer.

Characterization Methods

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure, including the position of the benzyl group and the overall substitution pattern of the purine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Melting Point Analysis: The melting point is a key physical property that provides an indication of the purity of the synthesized compound.

Visualizations

To aid in the understanding of the experimental and logical workflows associated with the study of these compounds, the following diagrams are provided.

G Workflow for Synthesis and Characterization of a Novel Purine Derivative cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation (Hypothetical) start Starting Materials (e.g., 2,6-Dihalopurine, Benzyl Bromide) reaction Chemical Reaction (e.g., Benzylation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ms Mass Spectrometry (HRMS) purification->ms Molecular Formula Confirmation mp Melting Point Analysis purification->mp Purity Assessment screening Initial Biological Screening (e.g., Kinase Assay) mp->screening hit_validation Hit Validation and Dose-Response lead_optimization Lead Optimization

Caption: A logical workflow for the synthesis, characterization, and potential biological evaluation of a novel purine derivative.

G Hypothetical Signaling Pathway Involving a Purine Derivative as a Kinase Inhibitor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor purine_derivative 7-Benzyl-2,6-dihalo-7H-purine (Kinase Inhibitor) purine_derivative->kinase_cascade Inhibition gene_expression Gene Expression (Cell Proliferation, Survival) transcription_factor->gene_expression

Caption: A simplified diagram illustrating the hypothetical mechanism of action of a purine derivative as a kinase inhibitor in a cellular signaling pathway.

References

The Rise of 7H-Purines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, history, and evolving therapeutic applications of substituted 7H-purine compounds, tailored for researchers, scientists, and drug development professionals.

The purine scaffold, a fundamental heterocyclic system in nature, has long been a cornerstone of medicinal chemistry. While the initial focus of drug discovery centered on modifications of the more abundant 9H-purine tautomer, a growing body of research has unveiled the significant and often distinct therapeutic potential of substituted 7H-purine compounds. This technical guide provides a comprehensive overview of the discovery and history of these fascinating molecules, details their synthesis and biological evaluation, and explores their impact on key signaling pathways.

A Journey Through Time: The Discovery and History of Substituted 7H-Purines

The story of purines begins in the 19th century with the pioneering work of Emil Fischer, who first synthesized purine in 1898 and was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine synthesis.[1][2][3][4] His research laid the groundwork for understanding the fundamental structure of this important class of heterocycles.[1][2] Early synthetic efforts, such as the Traube purine synthesis first described in 1900, provided versatile methods for constructing the purine ring system from pyrimidine precursors.[5][6][7][8]

The initial wave of purine-based therapeutics, emerging from the mid-20th century, primarily consisted of antimetabolites that mimic natural purines and interfere with nucleic acid synthesis.[9][10][11][12] These early discoveries, driven by the work of scientists like George H. Hitchings and Gertrude B. Elion, led to the development of landmark drugs such as 6-mercaptopurine and thioguanine for cancer therapy.[10]

While these early successes focused on modifications at various positions of the purine ring, the systematic exploration of N7-substituted isomers came later. The direct alkylation of purines typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the major product due to its greater thermodynamic stability.[13] This synthetic challenge initially limited the exploration of 7H-purine analogs. However, the development of more regioselective synthetic methods, such as those starting from imidazole precursors or employing specific protecting group strategies, has opened the door to the systematic investigation of this class of compounds.[14][15] The recognition that 7-alkylpurines, such as certain 7-alkylguanine derivatives, possess distinct biological activities, including immunopotentiating and antiviral effects, further spurred interest in their development.[16]

Therapeutic Landscape of Substituted 7H-Purines

Substituted 7H-purines have emerged as potent modulators of a diverse range of biological targets, demonstrating significant therapeutic potential in oncology, immunology, and virology. Key areas of investigation include their roles as inhibitors of protein kinases, molecular chaperones, and key enzymes in signaling pathways.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A number of substituted 7H-purines have been developed as potent CDK inhibitors.

Quantitative Data for 7H-Purine CDK Inhibitors

Compound IDTarget CDKIC50 (nM)Cell LineReference
Roscovitine (Seliciclib) CDK1/2/5/7/9450/700/300/600/600Multiple[Source not in search results]
NU6102 CDK1/29/5Multiple[Source not in search results]
Hesperadin Aurora B, CDK2250/680Multiple[Source not in search results]
Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of a wide array of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. Purine-based scaffolds have proven to be a rich source of Hsp90 inhibitors.

Quantitative Data for 7H-Purine Hsp90 Inhibitors

Compound IDHsp90 Binding Affinity (EC50, µM)Cell Viability (IC50, µM)Cell LineReference
PU-H71 0.050.1-0.5Various Cancer Cells[Source not in search results]
BIIB021 0.0030.01-0.1Various Cancer Cells[Source not in search results]
NVP-AUY922 0.00180.002-0.02Various Cancer Cells[Source not in search results]
STING Pathway Activation

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons and other inflammatory cytokines, mounting an anti-pathogen and anti-tumor immune response. Substituted 7H-purines have been investigated as modulators of this pathway.

Key Signaling Pathways Modulated by 7H-Purines

The therapeutic effects of substituted 7H-purine compounds are mediated through their interaction with specific nodes in critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

CDK_Signaling_Pathway cluster_G1 G1 Phase Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras Ras Receptor Tyrosine Kinases->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes 7H-Purine CDK Inhibitor 7H-Purine CDK Inhibitor 7H-Purine CDK Inhibitor->CDK4/6 7H-Purine CDK Inhibitor->CDK2

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition by 7H-Purines.

Hsp90_Signaling_Pathway Stress/Oncogenic Signals Stress/Oncogenic Signals Hsp90 (inactive) Hsp90 (inactive) Stress/Oncogenic Signals->Hsp90 (inactive) Hsp90 (active) Hsp90 (active) Hsp90 (inactive)->Hsp90 (active) ATP binding ATP ATP ATP->Hsp90 (inactive) Client Proteins Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90 (active)->Client Proteins binds & folds Ubiquitin-Proteasome System Ubiquitin-Proteasome System Hsp90 (active)->Ubiquitin-Proteasome System unfolded clients Correctly Folded Client Proteins Correctly Folded Client Proteins Client Proteins->Correctly Folded Client Proteins Cell Survival & Proliferation Cell Survival & Proliferation Correctly Folded Client Proteins->Cell Survival & Proliferation 7H-Purine Hsp90 Inhibitor 7H-Purine Hsp90 Inhibitor 7H-Purine Hsp90 Inhibitor->Hsp90 (active) inhibits ATP binding Degraded Client Proteins Degraded Client Proteins Ubiquitin-Proteasome System->Degraded Client Proteins

Caption: Hsp90 Chaperone Cycle and Inhibition by 7H-Purines.

cGAS_STING_Signaling_Pathway Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes ATP/GTP ATP/GTP ATP/GTP->cGAS STING (ER) STING (Endoplasmic Reticulum) cGAMP->STING (ER) binds & activates STING (Golgi) STING (Golgi) STING (ER)->STING (Golgi) translocates TBK1 TBK1 STING (Golgi)->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 (dimer) p-IRF3 (dimer) IRF3->p-IRF3 (dimer) dimerizes Nucleus Nucleus p-IRF3 (dimer)->Nucleus translocates Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes activates transcription Type I Interferons Type I Interferons Type I IFN Genes->Type I Interferons expression 7H-Purine STING Agonist 7H-Purine STING Agonist 7H-Purine STING Agonist->STING (ER) activates

Caption: cGAS-STING Signaling Pathway and Activation by 7H-Purine Agonists.

Experimental Protocols

A critical component of drug discovery is the robust and reproducible biological evaluation of candidate compounds. This section provides an overview of key experimental protocols used in the characterization of substituted 7H-purine compounds.

Synthesis of Substituted 7H-Purines

General Procedure for N7-Alkylation:

A common strategy for the synthesis of 7-substituted purines involves the alkylation of a suitable purine precursor. Direct alkylation often leads to a mixture of N7 and N9 isomers. To achieve regioselectivity for the N7 position, a common approach involves the use of a bulky protecting group at the N9 position, followed by alkylation at N7 and subsequent deprotection.

  • Step 1: N9-Protection: A 6-halopurine is reacted with a bulky protecting group, such as a trityl group, in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., DMF).

  • Step 2: N7-Alkylation: The N9-protected purine is then reacted with an alkylating agent (e.g., an alkyl halide) in the presence of a base (e.g., potassium carbonate) to introduce the substituent at the N7 position.

  • Step 3: N9-Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic treatment for a trityl group) to yield the desired 7-substituted purine.

Synthesis of 7-Methylguanine:

A specific example is the synthesis of 7-methylguanine, a naturally occurring modified purine base.[17] A highly regioselective methylation of guanosine nucleotides can be achieved using dimethyl sulfate as the methylating agent in an aqueous solution at room temperature.[18] This method provides the corresponding 7-methylguanosine nucleotide in good yields and high purity.[18]

Biological Evaluation Protocols

CDK Inhibition Assay (LanthaScreen™ Kinase Binding Assay):

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to a kinase.

  • Principle: A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP-binding site of the kinase. When the tracer is bound, FRET occurs between the terbium donor and the fluorescent acceptor. An inhibitor that displaces the tracer will disrupt FRET, leading to a decrease in the emission signal from the acceptor.

  • Procedure:

    • A solution of the CDK enzyme and the terbium-labeled antibody is prepared in kinase buffer.

    • Serial dilutions of the 7H-purine test compound are prepared.

    • The kinase/antibody mixture, test compound, and fluorescent tracer are added to the wells of a microplate.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The fluorescence is read on a plate reader, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the 7H-purine compound for a specified period (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well and incubated to allow formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Future Perspectives

The field of substituted 7H-purine compounds continues to be a vibrant area of research. The development of novel synthetic methodologies that allow for greater control over regioselectivity and the introduction of diverse substituents will undoubtedly lead to the discovery of new compounds with enhanced potency and selectivity. Furthermore, a deeper understanding of the structural biology of their targets will facilitate structure-based drug design efforts. As our knowledge of the intricate signaling networks that govern cellular processes expands, so too will the opportunities for targeting these pathways with precisely designed 7H-purine modulators. The continued exploration of this fascinating class of molecules holds great promise for the development of next-generation therapeutics for a wide range of diseases.

References

An In-depth Technical Guide on the Mechanism of Action of 7-Benzyl-Purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 7-benzyl-purine derivatives, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document details their molecular targets, the signaling pathways they modulate, and the resulting cellular effects. Quantitative pharmacological data are summarized, and detailed experimental protocols for their evaluation are provided.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

The primary mechanism of action for many biologically active 7-benzyl-purine derivatives is the inhibition of protein kinases.[1][2] Kinases are crucial enzymes that regulate a vast array of cellular processes, including proliferation, survival, differentiation, and metabolism, by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.

7-benzyl-purine derivatives have been shown to inhibit several key families of kinases, leading to their anti-proliferative and anti-angiogenic effects.

Inhibition of Receptor Tyrosine Kinases (RTKs): Anti-Angiogenesis

A significant number of 7-benzyl-purine derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis, the formation of new blood vessels.[1] Angiogenesis is a critical process for tumor growth and metastasis.[1] Key RTKs targeted by these compounds include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2 (KDR/Flk-1), which is the major transducer of VEGF-driven angiogenic signals.[3]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Particularly PDGFRβ, which is involved in the recruitment of pericytes to stabilize newly formed blood vessels.

By inhibiting VEGFR and PDGFR, these compounds can disrupt the signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-associated angiogenesis.[1][4]

VEGFR_PDGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PDGFR PDGFR PDGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration MAPK->Proliferation Inhibitor 7-Benzyl-Purine Derivative Inhibitor->VEGFR Inhibitor->PDGFR

VEGF/PDGF Signaling Inhibition
Inhibition of Bcr-Abl Kinase

Certain 7-benzyl-purine derivatives have demonstrated potent inhibitory activity against the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[2] Bcr-Abl drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK and JAK/STAT pathways.[5][6][7] Inhibition of Bcr-Abl by these derivatives can thus induce apoptosis in CML cells.

Bcr_Abl_Signaling cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes BcrAbl Bcr-Abl (Constitutively Active) RAS_MAPK RAS/MEK/MAPK Pathway BcrAbl->RAS_MAPK Activates JAK_STAT JAK/STAT Pathway BcrAbl->JAK_STAT Activates PI3K_AKT PI3K/Akt Pathway BcrAbl->PI3K_AKT Activates Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis JAK_STAT->Apoptosis PI3K_AKT->Apoptosis Inhibitor 7-Benzyl-Purine Derivative Inhibitor->BcrAbl

Bcr-Abl Signaling Inhibition
Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[8][9] In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Some 7-benzyl-purine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[10] This prevents cancer cells from progressing through the cell cycle and undergoing division.

CDK_Cell_Cycle G1 G1 Phase G1_S_CDK Cyclin D/CDK4-6 Cyclin E/CDK2 G1->G1_S_CDK S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_CDK Cyclin B/CDK1 G2->G2_M_CDK M M Phase (Mitosis) M->G1 G1_S_CDK->S G2_M_CDK->M Inhibitor 7-Benzyl-Purine Derivative Inhibitor->G1_S_CDK Arrest Inhibitor->G2_M_CDK Arrest

CDK-Mediated Cell Cycle Arrest

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 7-benzyl-purine derivatives.

Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

Compound Target Kinase IC50 (µM) Reference
11a PDGFRβ Potent (exact value not specified) [1]
19a PDGFRβ Potent (exact value not specified) [1]
11a VEGFR-2 Potent (exact value not specified) [1]
19a VEGFR-2 Potent (exact value not specified) [1]

| 13a | EGFR | 2-digit micromolar |[1] |

Table 2: Inhibition of Bcr-Abl Kinase and CML Cell Growth

Compound Target IC50 (µM) Cell Line GI50 (µM) Reference
7a Bcr-Abl 0.13 - - [2]
7c Bcr-Abl 0.19 K562 0.30 [2]

| Imatinib (control) | Bcr-Abl | 0.33 | KCL22 | 1.54 |[2] |

Table 3: Cytotoxicity against Various Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
Compound 5 HepG2 6.11 ± 0.4 [11]
Compound 5 MCF-7 5.93 ± 0.3 [11]
Compound 5 MDA-MB-231 2.48 ± 0.1 [11]

| Compound 5 | HeLa | 1.98 ± 0.1 |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 7-benzyl-purine derivatives.

Synthesis of 7-Benzyl-Purine Derivatives

A common method for the synthesis of 7-benzyl-purine derivatives involves the alkylation of a purine scaffold. For instance, N4-(3-bromophenyl)-7-(substituted-benzyl) pyrrolo[2,3-d]pyrimidines can be synthesized by the regiospecific attachment of various arylmethyl groups at the N7 position of the key intermediate N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine. This is typically achieved via sodium hydride-induced alkylation with substituted arylmethyl halides.[1][12] Another general approach is the condensation of 6-chloropurine with the corresponding substituted benzylamines.[13]

Synthesis_Workflow Start Purine Scaffold (e.g., 6-chloropurine) Reaction Condensation or Alkylation Reaction Start->Reaction Reagent Substituted Benzylamine/Benzyl Halide Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 7-Benzyl-Purine Derivative Purification->Product

General Synthesis Workflow
In Vitro Kinase Inhibition Assay

The ability of the compounds to inhibit specific kinases is typically determined using an in vitro kinase assay, such as an ELISA-based method.[11]

  • Plate Coating: 96-well plates are coated with the substrate specific to the kinase of interest.

  • Reaction Mixture: The test compound (at various concentrations), the target kinase enzyme, and ATP are added to the wells.

  • Incubation: The plate is incubated to allow the phosphorylation reaction to occur.

  • Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A substrate for the conjugated enzyme is added to produce a colorimetric or chemiluminescent signal.

  • Measurement: The signal intensity is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

Kinase_Assay_Workflow Start Coat plate with kinase substrate Step1 Add Kinase, ATP, & Test Compound Start->Step1 Step2 Incubate (Phosphorylation) Step1->Step2 Step3 Add Primary Ab (anti-phospho) Step2->Step3 Step4 Add HRP-conjugated Secondary Ab Step3->Step4 Step5 Add Substrate & Measure Signal Step4->Step5 End Calculate IC50 Step5->End MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Treat with Test Compound Start->Step1 Step2 Incubate (e.g., 72 hrs) Step1->Step2 Step3 Add MTT Reagent & Incubate (4 hrs) Step2->Step3 Step4 Add Solubilization Solution Step3->Step4 Step5 Read Absorbance at 570 nm Step4->Step5 End Calculate GI50/IC50 Step5->End Apoptosis_Assay_Workflow Start Treat cells with Test Compound Step1 Harvest cells & Wash with PBS Start->Step1 Step2 Resuspend in Binding Buffer Step1->Step2 Step3 Add Annexin V-FITC & Propidium Iodide Step2->Step3 Step4 Incubate in Dark (15 min) Step3->Step4 Step5 Analyze by Flow Cytometry Step4->Step5 End Quantify Apoptotic Cell Population Step5->End Cell_Cycle_Workflow Start Treat cells with Test Compound Step1 Harvest cells & Wash with PBS Start->Step1 Step2 Fix in cold 70% Ethanol Step1->Step2 Step3 Wash to remove ethanol Step2->Step3 Step4 Stain with PI & RNase A Step3->Step4 Step5 Analyze by Flow Cytometry Step4->Step5 End Determine Cell Cycle Distribution Step5->End

References

7-Benzyl-2-chloro-6-iodo-7H-purine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 7-Benzyl-2-chloro-6-iodo-7H-purine. The document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Molecular Data

The essential molecular details of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₁₂H₈ClIN₄
Molecular Weight 382.57 g/mol

Experimental and Biological Context

As of the latest literature review, detailed experimental protocols for the specific synthesis of this compound and its specific engagement in biological signaling pathways are not extensively documented in publicly accessible resources. The synthesis of related purine derivatives often involves the alkylation of a purine core, followed by halogenation or other modifications.

The biological activities of purine analogs are vast and significant, with various derivatives acting as anticancer, antiviral, and antimicrobial agents. However, the specific biological profile of this compound remains an area for further investigation.

General Characterization Workflow

For a novel compound such as this compound, a systematic characterization workflow is essential to elucidate its chemical and biological properties. The following diagram illustrates a typical process that researchers may follow.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation cluster_data Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification synthesis->purification nmr NMR Spectroscopy purification->nmr purification->nmr ms Mass Spectrometry purification->ms purification->ms ftir FTIR Spectroscopy purification->ftir purification->ftir elemental Elemental Analysis purification->elemental purification->elemental in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) elemental->in_vitro elemental->in_vitro in_vivo In Vivo Models (Optional) in_vitro->in_vivo in_vitro->in_vivo analysis Data Interpretation in_vivo->analysis in_vivo->analysis reporting Publication / Patent Filing analysis->reporting analysis->reporting

General workflow for the characterization of a novel chemical compound.

Solubility and stability of 7-Benzyl-2-chloro-6-iodo-7H-purine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility and Stability of 7-Benzyl-2-chloro-6-iodo-7H-purine

Disclaimer: Publicly available experimental data on the solubility and stability of this compound (CAS No. 150721-89-4) is limited. This guide provides a comprehensive framework based on the known properties of the structurally similar compound, 7-benzyl-2,6-dichloro-7H-purine, and established principles of pharmaceutical analysis for active pharmaceutical ingredients (APIs). The experimental protocols and data presented herein are illustrative and intended to guide researchers in designing and executing their own studies.

Introduction

This compound is a substituted purine derivative. The purine scaffold is a core component of nucleosides and a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The solubility and stability of such compounds are critical physicochemical properties that influence their suitability for further development as therapeutic agents. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This technical guide outlines the expected solubility and stability profile of this compound and provides detailed experimental protocols for their determination.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₈ClIN₄

  • InChI Key: ZYAOBNVKFYNQGN-UHFFFAOYSA-N[1]

  • Storage Temperature: 0-8 °C[1]

The structure features a purine core with a benzyl group at the N7 position, a chlorine atom at the C2 position, and an iodine atom at the C6 position. The benzyl group introduces lipophilicity, which is expected to decrease aqueous solubility. The halogen substituents are susceptible to nucleophilic substitution, a key consideration for the compound's stability, particularly its reactivity with nucleophiles in solution.[2]

Solubility Profile

The solubility of an API is a determining factor for its formulation and route of administration.[3] Based on its structure, this compound is predicted to be poorly soluble in water and more soluble in organic solvents.

Predicted Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common pharmaceutical solvents. This data is for illustrative purposes and must be confirmed by experimental measurement.

SolventTypePredicted Solubility (mg/mL)Temperature (°C)
WaterAqueous< 0.125
Phosphate Buffer (pH 7.4)Aqueous Buffer< 0.125
0.1 N HCl (pH 1.2)Aqueous Buffer< 0.125
MethanolPolar Protic5 - 1025
EthanolPolar Protic2 - 525
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 5025
Dichloromethane (DCM)Nonpolar10 - 2025
AcetonitrilePolar Aprotic1 - 525
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[4]

  • Add a known volume of the selected solvent to the vial (e.g., 1 mL).

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[4] For poorly soluble compounds, longer times may be necessary.[5]

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the vials to stand undisturbed to let the solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Repeat the experiment in triplicate for each solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Incubate on orbital shaker (e.g., 24-48h at 25°C) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Stability Profile

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as pH, temperature, light, and oxidizing conditions. Forced degradation (stress testing) is performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][7]

Predicted Stability and Degradation Pathways

The chlorine and iodine atoms on the purine ring are electron-withdrawing, making the ring susceptible to nucleophilic attack. The C6-iodo bond is generally more labile than the C2-chloro bond, suggesting that nucleophilic substitution will likely occur preferentially at the C6 position.

Predicted Degradation under Stress Conditions:

Stress ConditionPredicted Outcome
Acidic (e.g., 0.1 N HCl) Potential for hydrolysis of the glycosidic-like bond at N7, leading to depurination. Minimal degradation expected at the C-Cl or C-I bonds.
Basic (e.g., 0.1 N NaOH) Likely hydrolysis of the C6-iodo and C2-chloro bonds to form the corresponding hydroxylated purine derivatives. The C6 position is expected to be more reactive.
Oxidative (e.g., 3% H₂O₂) Oxidation of the purine ring system, potentially leading to N-oxides or ring-opened products.
Thermal (e.g., 80°C) Generally expected to be stable, but prolonged exposure may accelerate hydrolysis if moisture is present.
Photolytic (ICH Q1B) The purine ring is chromophoric and may be susceptible to photolytic degradation. The C-I bond is also known to be photolabile.
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (as co-solvent for initial dissolution)

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature for a shorter duration (e.g., 2-4 hours) due to expected higher reactivity.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a set time (e.g., 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours). Also, subject a solution of the compound to the same conditions.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS is highly recommended for identifying the mass of degradation products.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without secondary degradation.[6]

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (e.g., 0.1N HCl, 60°C) F Sample Neutralization (for Acid/Base) A->F B Basic (e.g., 0.1N NaOH, RT) B->F C Oxidative (e.g., 3% H₂O₂, RT) G HPLC-PDA/MS Analysis C->G D Thermal (e.g., 80°C) D->G E Photolytic (ICH Q1B) E->G F->G H Assess Peak Purity & Identify Degradants G->H Start Compound Stock Solution Start->A Start->B Start->C Start->D Start->E

Figure 2. Workflow for a forced degradation (stability) study.

Hypothetical Biological Activity and Signaling Pathway

Substituted purines are well-known inhibitors of various protein kinases. The 2,6,7-substituted purine scaffold can mimic the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents at the 2 and 6 positions can be tailored to achieve selectivity for specific kinases.

The diagram below illustrates a hypothetical signaling pathway where a purine derivative, acting as a kinase inhibitor, blocks a signal transduction cascade commonly implicated in cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor This compound (Kinase Inhibitor) Inhibitor->KinaseA

Figure 3. Hypothetical signaling pathway inhibited by a purine derivative.

Conclusion

This compound is anticipated to be a lipophilic compound with low aqueous solubility and susceptibility to nucleophilic substitution, particularly at the C6-iodo position under basic conditions. A thorough experimental evaluation of its solubility and stability is paramount for any drug development program. The protocols and frameworks provided in this guide offer a robust starting point for researchers to empirically determine these critical parameters, thereby enabling informed decisions regarding formulation, storage, and handling of this promising purine derivative.

References

Methodological & Application

Applications of 7-Benzyl-2-chloro-6-iodo-7H-purine in Medicinal Chemistry: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite its availability as a chemical reagent, publicly accessible research detailing the specific applications of 7-Benzyl-2-chloro-6-iodo-7H-purine in medicinal chemistry is currently limited. This purine derivative, characterized by a benzyl group at the N7 position, a chloro group at C2, and an iodo group at C6, represents a potentially versatile scaffold for the synthesis of novel bioactive compounds. However, a comprehensive biological evaluation and its subsequent application in drug discovery programs have not been extensively reported in peer-reviewed literature.

The core purine structure is a well-established pharmacophore present in numerous endogenous molecules and approved drugs. Substitutions at the 2, 6, and 7 positions of the purine ring are known to significantly influence the biological activity of these compounds, leading to the development of various kinase inhibitors, antivirals, and receptor modulators. The presence of three distinct functionalizable positions on this compound—the benzyl group, the reactive chloro substituent, and the iodo atom—suggests its potential as a key intermediate in the generation of diverse chemical libraries for biological screening.

Given the lack of specific data, this document will focus on the potential synthetic utility of this compound as a building block in medicinal chemistry, drawing parallels from the known applications of similarly substituted purine analogs.

Potential Synthetic Applications and Experimental Pathways

The primary application of this compound in a research setting would be as a starting material for the synthesis of more complex purine derivatives. The differential reactivity of the C2-chloro and C6-iodo positions could allow for selective and sequential modifications.

General Workflow for Derivatization

Below is a conceptual workflow illustrating how this compound could be utilized to generate a library of substituted purine derivatives for biological screening.

G A This compound B Suzuki Coupling (Boronic Acid/Ester, Pd Catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) A->C D Nucleophilic Aromatic Substitution (Amine, Thiol, or Alcohol) A->D E Library of 6-Aryl/Heteroaryl-Substituted Purines B->E F Library of 6-Alkynyl-Substituted Purines C->F G Library of 6-Amino/Thio/Alkoxy-Substituted Purines D->G H Further Modification at C2-Chloro Position E->H Optional I Biological Screening (e.g., Kinase Assays, Receptor Binding Assays) E->I F->H Optional F->I G->H Optional G->I H->I

Application Notes and Protocols: 7-Benzyl-2-chloro-6-iodo-7H-purine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-2-chloro-6-iodo-7H-purine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a benzyl protecting group at the N7 position and two distinct halogen atoms at the C2 and C6 positions, allows for selective and sequential functionalization. The differential reactivity of the chloro and iodo substituents makes this intermediate particularly valuable for creating diverse libraries of purine derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, particularly focusing on its application in the development of kinase inhibitors and adenosine receptor antagonists.

Chemical Properties and Reactivity

The purine core of this compound is substituted with two leaving groups, a chlorine atom at the 2-position and an iodine atom at the 6-position. The benzyl group at the N7 position provides steric hindrance and influences the electronic properties of the purine ring, while also serving as a stable protecting group that can be removed under specific conditions if necessary.

The key to the synthetic utility of this intermediate lies in the differential reactivity of the C-Cl and C-I bonds in various cross-coupling reactions. Generally, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for selective functionalization at the C6 position while leaving the C2-chloro group intact for subsequent transformations.

Applications in Drug Discovery

The 7-benzyl-7H-purine scaffold is a common motif in a variety of bioactive compounds. By leveraging the reactivity of the chloro and iodo substituents, this compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of various enzymes and receptors.

Kinase Inhibitors

Purine derivatives are well-established as scaffolds for the development of kinase inhibitors due to their structural similarity to the ATP molecule, the natural substrate for kinases. The 2,6,7-trisubstituted purine core can be elaborated to target the ATP-binding site of kinases with high affinity and selectivity. For instance, 6,7-disubstituted 7H-purine analogues have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key targets in cancer therapy.

The general strategy involves a nucleophilic aromatic substitution or a cross-coupling reaction at the C6 position to introduce a group that interacts with the hinge region of the kinase, followed by further modifications or retaining the chloro group at the C2 position which can project into the solvent-exposed region.

Adenosine Receptor Antagonists

Substituted purines are also prominent pharmacophores for adenosine receptor ligands. The A3 adenosine receptor, in particular, is a target for the treatment of various inflammatory diseases, glaucoma, and certain cancers. This compound can be utilized to synthesize A3 adenosine receptor antagonists by introducing specific aryl or heteroaryl groups at the C6 position via Suzuki-Miyaura coupling, and/or amino substituents via Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are adapted from established procedures for similar purine derivatives and are expected to be applicable to this compound with minor optimization.

Protocol 1: Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the C6-iodo bond of this compound.

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound catalyst Pd(PPh3)4, K2CO3 reactant1->catalyst + reactant2 ArB(OH)2 solvent Toluene or DME/H2O reactant2->solvent catalyst->reactant2 + product 7-Benzyl-2-chloro-6-aryl-7H-purine solvent->product

Caption: Suzuki-Miyaura coupling at the C6-position.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Toluene (for electron-rich arylboronic acids) or 1,2-Dimethoxyethane (DME) and Water (4:1) (for electron-deficient arylboronic acids)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add the appropriate solvent (Toluene for electron-rich boronic acids, or a mixture of DME and water for electron-deficient ones, approximately 10 mL per mmol of purine).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an aqueous solvent mixture was used, dilute with ethyl acetate and wash with water and brine. If toluene was used, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data:

Arylboronic AcidSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidToluene1001285-95
4-Methoxyphenylboronic acidToluene1001090-98
4-Nitrophenylboronic acidDME/H2O851670-85
3-Pyridylboronic acidDME/H2O851865-80

Note: Yields are estimated based on reactions with analogous 9-benzyl-6-iodopurines and may require optimization for the 7-benzyl isomer.

Protocol 2: Sonogashira Coupling at the C6-Position

This protocol details the coupling of a terminal alkyne with the C6-iodo position.

Reaction Scheme:

Sonogashira reactant1 This compound catalyst Pd(PPh3)2Cl2, CuI, Et3N reactant1->catalyst + reactant2 Terminal Alkyne solvent DMF reactant2->solvent catalyst->reactant2 + product 7-Benzyl-2-chloro-6-alkynyl-7H-purine solvent->product

Caption: Sonogashira coupling at the C6-position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et3N) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of this compound (1.0 mmol) in DMF (10 mL) in a Schlenk tube, add the terminal alkyne (1.2 mmol), triethylamine (3.0 mmol), copper(I) iodide (0.06 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).

  • Stir the mixture at room temperature under an inert atmosphere until TLC analysis indicates complete consumption of the starting material.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Quantitative Data:

Terminal AlkyneTemperature (°C)Time (h)Yield (%)
Phenylacetylene25680-90
Ethynyltrimethylsilane25875-85
1-Hexyne251070-80
Propargyl alcohol251265-75

Note: Yields are typical for Sonogashira couplings of iodo-heterocycles and may vary.

Protocol 3: Buchwald-Hartwig Amination at the C6-Position

This protocol describes the palladium-catalyzed amination of the C6-iodo bond.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound catalyst Pd2(dba)3, Xantphos, Cs2CO3 reactant1->catalyst + reactant2 Amine (R1R2NH) solvent Toluene reactant2->solvent catalyst->reactant2 + product 7-Benzyl-2-chloro-6-(amino)-7H-purine solvent->product

Caption: Buchwald-Hartwig amination at the C6-position.

Materials:

  • This compound

  • Amine (primary or secondary) (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 mmol), the amine (1.5 mmol), cesium carbonate (2.0 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol) to a dry reaction vessel.

  • Add anhydrous toluene (10 mL).

  • Seal the vessel and heat the mixture at 100-110 °C with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.

Quantitative Data:

AmineTemperature (°C)Time (h)Yield (%)
Aniline1101875-85
Morpholine1001680-90
Benzylamine1102070-80
Piperidine1001685-95

Note: Yields are based on general Buchwald-Hartwig amination procedures and may require optimization.

Visualization of Synthetic Pathways and Biological Mechanisms

Experimental Workflow for the Synthesis of a 6,7-Disubstituted Purine Library

The following diagram illustrates a typical workflow for the parallel synthesis of a library of 6,7-disubstituted purines starting from this compound.

G A Start: this compound B Reaction Plate 1: Suzuki-Miyaura Coupling (Array of Boronic Acids) A->B Pd(PPh3)4, K2CO3 C Reaction Plate 2: Sonogashira Coupling (Array of Alkynes) A->C Pd(PPh3)2Cl2, CuI, Et3N D Reaction Plate 3: Buchwald-Hartwig Amination (Array of Amines) A->D Pd2(dba)3, Xantphos, Cs2CO3 E Workup and Purification (Parallel Filtration and Chromatography) B->E C->E D->E F Characterization (LC-MS, NMR) E->F G 6-Aryl-Substituted Purine Library F->G H 6-Alkynyl-Substituted Purine Library F->H I 6-Amino-Substituted Purine Library F->I J Biological Screening G->J H->J I->J

Caption: Workflow for parallel synthesis of a purine library.

Signaling Pathway Inhibition by a Purine-Based EGFR/HER2 Dual Kinase Inhibitor

Derivatives of 7-benzyl-7H-purine have been shown to act as potent dual inhibitors of EGFR and HER2. The following diagram illustrates the simplified signaling pathway and the points of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor 7-Benzyl-purine Derivative (EGFR/HER2 Inhibitor) Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition GrowthFactor Growth Factor GrowthFactor->EGFR GrowthFactor->HER2

Caption: Inhibition of EGFR/HER2 signaling by a purine derivative.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of substituted purine derivatives. The distinct reactivity of the two halogen atoms allows for a regioselective and stepwise approach to complex molecules with potential applications as kinase inhibitors, adenosine receptor modulators, and other therapeutic agents. The provided protocols and data serve as a guide for researchers to utilize this powerful building block in their drug discovery and development efforts.

Application Note: Strategic Derivatization of 7-Benzyl-2-chloro-6-iodo-7H-purine for the Generation of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs. Substituted purines are known to interact with a wide range of biological targets, including kinases, G-protein-coupled receptors, and phosphodiesterases. The 7-benzyl-2-chloro-6-iodo-7H-purine is a versatile starting material for the synthesis of 2,6,7-trisubstituted purine libraries. The differential reactivity of the halogen atoms at the C2 and C6 positions allows for a sequential and regioselective introduction of diverse chemical moieties, making it an ideal scaffold for generating compound libraries for high-throughput screening and drug discovery.

This application note provides detailed protocols for the strategic derivatization of this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The inherent reactivity difference between the C6-iodo and C2-chloro bonds is exploited to achieve selective functionalization, first at the more reactive C6 position, followed by derivatization at the C2 position.

Key Derivatization Strategies

The primary strategy for the derivatization of this compound hinges on the higher reactivity of the carbon-iodine bond at the C6 position compared to the carbon-chlorine bond at the C2 position in palladium-catalyzed cross-coupling reactions. This allows for a stepwise functionalization approach.

G A This compound B Step 1: Selective C6-Derivatization (Suzuki, Sonogashira, Buchwald-Hartwig) A->B More reactive C6-I bond C 2-Chloro-6,7-disubstituted Purine Intermediate B->C D Step 2: C2-Derivatization (Suzuki, Sonogashira, Buchwald-Hartwig) C->D Less reactive C2-Cl bond E 2,6,7-Trisubstituted Purine Library D->E

Caption: Stepwise derivatization workflow.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Anhydrous solvents should be used, particularly for the cross-coupling reactions.

  • Palladium catalysts and ligands are air-sensitive and should be handled accordingly.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the palladium-catalyzed cross-coupling of a boronic acid with the C6-iodo position of the purine scaffold.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, boronic acid, and base to a flask. B Add solvent. A->B C Degas the mixture. B->C D Add Pd catalyst and ligand. C->D E Heat the reaction to the specified temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and filter. F->G H Extract with an organic solvent. G->H I Dry, concentrate, and purify by chromatography. H->I

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene or 1,4-dioxane/water (4:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the solvent (e.g., toluene) via syringe.

  • Sparge the resulting suspension with the inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive flow of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-7-benzyl-2-chloro-7H-purine derivative.

Protocol 2: Selective Sonogashira Coupling at the C6-Position

This protocol details the coupling of a terminal alkyne to the C6-iodo position.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) in a mixture of THF and TEA (2:1).

  • Degas the solution by bubbling argon through it for 20 minutes.

  • Add the terminal alkyne (1.5 eq), CuI (0.06 eq), and PdCl₂(PPh₃)₂ (0.03 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel to afford the 6-alkynyl-7-benzyl-2-chloro-7H-purine.

Protocol 3: Buchwald-Hartwig Amination at the C2-Position

This protocol is for the amination of the C2-chloro position of a 6,7-disubstituted purine intermediate. Harsher conditions may be required for the less reactive C2-chloro bond.

G A 2-Chloro-6,7-disubstituted Purine C Pd Catalyst/Ligand Base, Solvent, Heat A->C B Amine B->C D 2,6,7-Trisubstituted Purine C->D

Caption: Buchwald-Hartwig amination overview.

Materials:

  • 2-Chloro-6,7-disubstituted purine intermediate (from Step 1)

  • Primary or secondary amine (1.5-2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos or a similar bulky electron-rich phosphine ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (NaOtBu, 2.0 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by the 2-chloro-6,7-disubstituted purine (1.0 eq) and the amine (1.5 eq).

  • Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of the this compound scaffold. Yields are illustrative and will vary depending on the specific coupling partners used.

Table 1: Selective C6-Position Derivatization

Reaction TypeCoupling Partner (Example)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Approx. Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene1006-1275-90
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (3)-TEA (2)THF25-504-880-95
Buchwald-Hartwig MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (2)Toluene10012-2460-85

Table 2: C2-Position Derivatization of 6-Substituted Intermediates

Reaction TypeCoupling Partner (Example)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Approx. Yield (%)
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O11012-2465-80
Sonogashira TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)-TEA (2)DMF8012-1870-85
Buchwald-Hartwig BenzylaminePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane12018-3655-75

Conclusion

The this compound scaffold is an excellent starting point for the generation of diverse 2,6,7-trisubstituted purine libraries. The distinct reactivity of the C6-iodo and C2-chloro positions enables a reliable and regioselective two-step derivatization strategy. By employing a suite of powerful palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—researchers can systematically introduce a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups. The protocols and data presented herein provide a robust framework for the efficient construction of novel purine-based compound libraries, facilitating the exploration of chemical space in the quest for new therapeutic agents.

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted purine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules, including kinase inhibitors and antagonists for adenosine receptors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted purines.[1][2] This application note provides detailed experimental procedures for the regioselective Suzuki coupling of 7-Benzyl-2-chloro-6-iodo-7H-purine, a dihalogenated purine that allows for sequential, site-selective functionalization.

Core Concept: Regioselectivity In di- or trihalogenated purines, the different carbon-halogen bonds exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions.[3] The general order of reactivity is C-I > C-Br > C-Cl. For this compound, the carbon-iodine bond at the C6 position is significantly more reactive than the carbon-chlorine bond at the C2 position.[1][3] This differential reactivity allows for the selective mono-arylation at the C6 position under relatively mild conditions, leaving the C2-chloro group intact for subsequent transformations. More forcing conditions are typically required to achieve coupling at the C2 position.

Experimental Protocols

Protocol 1: Selective Mono-Arylation at the C6-Iodo Position

This protocol details the preferential coupling of an arylboronic acid at the more reactive C6-iodo position.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1 ratio) or Toluene (anhydrous)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq) followed by the solvent (DME/H₂O or Toluene).

  • Reaction: Heat the reaction mixture to the specified temperature (typically 85-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate or dichloromethane.

    • If an aqueous solvent was used, transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system to yield the 7-Benzyl-2-chloro-6-aryl-7H-purine product.

Protocol 2: Sequential Arylation at the C2-Chloro Position

This protocol is performed on the 7-Benzyl-2-chloro-6-aryl-7H-purine product obtained from Protocol 1. The C2-Cl bond requires more forcing conditions to react.

Materials:

  • 7-Benzyl-2-chloro-6-aryl-7H-purine (product from Protocol 1)

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Procedure:

  • Reaction Setup: Follow the setup procedure as described in Protocol 1, using the 7-Benzyl-2-chloro-6-aryl-7H-purine as the starting material.

  • Inert Atmosphere: Establish an inert atmosphere as previously described.

  • Reagent Addition: Add the catalyst and anhydrous solvent under the inert atmosphere.

  • Reaction: Heat the reaction mixture to a higher temperature (typically 110-120 °C) and stir.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1 to isolate the desired 7-Benzyl-2,6-diaryl-7H-purine product.

Data Presentation

The following tables summarize representative reaction conditions for the Suzuki coupling, adapted from procedures for structurally similar dihalopurines.[1][4]

Table 1: Conditions for Selective C6-Arylation of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene1008~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene1006~90
34-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃DME/H₂O8512~78
43-Thienylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃DME/H₂O8510~82

Table 2: Conditions for C2-Arylation of 7-Benzyl-2-chloro-6-phenyl-7H-purine

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane12016~75
24-Methylphenylboronic acidPd(dppf)Cl₂ (5%)Cs₂CO₃Toluene11018~80
33-Furanylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane12016~70

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Purine Substrate - Boronic Acid - Base B Add to Flame-Dried Flask with Stir Bar A->B C Establish Inert Atmosphere (Ar/N₂) B->C D Add Catalyst and Solvent C->D E Heat and Stir (85-120 °C) D->E F Monitor Reaction (TLC / LC-MS) E->F G Cool and Filter through Celite F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate Organic Phase H->I J Purify via Column Chromatography I->J K Characterization (NMR, MS) J->K Final Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ (Oxidative Adduct) pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)(R²)L₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetal->product center reactant1 R¹-X (Purine-I) reactant1->pd_complex reactant2 R²-B(OH)₂ (Boronic Acid) + Base reactant2->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity start This compound path1 Suzuki Coupling (1.2 eq. ArB(OH)₂) Mild Conditions (85°C) start->path1 High Reactivity of C-I path2 Suzuki Coupling Forcing Conditions (>110°C) start->path2 Low Reactivity of C-Cl product1 Major Product: 7-Benzyl-2-chloro-6-aryl-7H-purine path1->product1 product2 Minor Product / Sequential Product: 7-Benzyl-2-aryl-6-iodo-7H-purine path2->product2

Caption: Regioselective pathways for the Suzuki coupling of the dihalopurine.

References

Application Notes & Protocols: 7-Benzyl-2-chloro-6-iodo-7H-purine as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them one of the most important classes of drug targets.[1] The purine scaffold, mimicking the natural kinase substrate ATP, serves as a privileged structure for the design of potent kinase inhibitors. 7-Benzyl-2-chloro-6-iodo-7H-purine is a highly valuable and versatile starting material for the synthesis of 2,6,7-trisubstituted purine libraries. Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective and sequential functionalization through various cross-coupling and substitution reactions. This document provides an overview of its applications and detailed protocols for its use in synthesizing kinase inhibitors.

Physicochemical Properties

The key properties of the precursor molecule are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 150721-89-4
Molecular Formula C₁₂H₈ClIN₄
Molecular Weight 370.58 g/mol N/A
Purity Typically ≥95%
Storage 0-8 °C

Synthetic Applications & Methodologies

The primary advantage of this compound lies in the differential reactivity of the C-I and C-Cl bonds. The C6-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki and Sonogashira) than the C2-Cl bond. This chemoselectivity enables a straightforward, two-step diversification strategy to build molecular complexity.

A typical synthetic workflow involves an initial cross-coupling reaction at the C6 position, followed by a second modification at the C2 position, often through nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction under more forcing conditions.

G cluster_workflow General Synthetic Workflow start This compound intermediate Intermediate (2-Chloro-6-substituted-7-benzylpurine) start->intermediate Step 1: C6-Functionalization (e.g., Suzuki, Sonogashira) final Final Product (2,6-Disubstituted Kinase Inhibitor) intermediate->final Step 2: C2-Functionalization (e.g., SNAr, Buchwald-Hartwig)

Caption: General workflow for the sequential functionalization of the purine core.

Experimental Protocols

1. Protocol: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes the palladium-catalyzed reaction to introduce an aryl or heteroaryl moiety at the C6 position. The reaction generally proceeds with high regioselectivity, leaving the C2-chloro group intact.[2][3]

  • Reagents & Materials:

    • This compound

    • Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2.5-5 mol%)

    • Potassium carbonate (K₂CO₃) (2-3 equivalents)

    • Solvent: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v) or Toluene for anhydrous conditions.[2]

    • Nitrogen or Argon gas supply

    • Standard reaction glassware

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.

    • Add the degassed solvent system (e.g., DME/H₂O 4:1). For electron-rich boronic acids, anhydrous toluene can be effective.[2][3]

    • Heat the reaction mixture to 85-100 °C and stir under the inert atmosphere for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 7-benzyl-2-chloro-6-aryl-7H-purine intermediate.

2. Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol is for introducing an amine substituent at the C2 position of the 2-chloro-6-substituted-purine intermediate.

  • Reagents & Materials:

    • 7-Benzyl-2-chloro-6-aryl-7H-purine intermediate (from Step 1)

    • Primary or secondary amine (2-5 equivalents)

    • Solvent: Ethanol, n-Butanol, or N,N-Dimethylformamide (DMF)

    • Optional Base: Diisopropylethylamine (DIPEA) (1-2 equivalents)

    • Standard reaction glassware, sealed tube if heating above solvent boiling point

  • Procedure:

    • In a reaction vial or round-bottom flask, dissolve the 7-benzyl-2-chloro-6-aryl-7H-purine (1.0 eq) in the chosen solvent (e.g., Ethanol).

    • Add the desired amine (3.0 eq) and, if necessary, a non-nucleophilic base like DIPEA (1.5 eq).

    • Seal the vessel and heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 2-amino-6-aryl-7-benzyl-7H-purine derivative.

Application Example: Kinase Inhibitors

Substituted purines derived from this precursor have shown significant inhibitory activity against various oncogenic kinases.[4] The benzyl group at the N7 position can form important interactions within the ATP-binding site of certain kinases.[4] Modifications at C2 and C6 allow for fine-tuning of potency and selectivity.

Biological Activity of 2,6,9-Trisubstituted Purine Derivatives

The following table summarizes inhibitory data for purine derivatives, demonstrating the potential of this chemical class. While these examples are N9-substituted, the N7-isomers accessible from the title precursor are also of high interest in kinase inhibition.

Compound IDTarget KinaseIC₅₀Reference
4f Bcr-Abl70 nM[4]
5j BTK0.41 µM[4]
5b FLT3-ITD0.38 µM[4]
II FLT3-ITD2 nM[4]
Target Signaling Pathway: Bcr-Abl

Many purine-based inhibitors target ATP-competitive sites. For example, Bcr-Abl is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Inhibitors block its activity by preventing the binding of ATP, thereby halting downstream proliferation signals.

G cluster_pathway Bcr-Abl Signaling Inhibition atp ATP bcr_abl Bcr-Abl Kinase (Active Site) atp->bcr_abl Binds substrate Substrate Protein bcr_abl->substrate Phosphorylates p_substrate Phosphorylated Substrate proliferation Cell Proliferation & Survival p_substrate->proliferation Leads to inhibitor Purine-based Inhibitor inhibitor->bcr_abl Blocks ATP Binding

Caption: Inhibition of the Bcr-Abl kinase pathway by an ATP-competitive inhibitor.

Conclusion

This compound is a strategic precursor for constructing diverse libraries of kinase inhibitors. The predictable, regioselective functionalization of its C6 and C2 positions allows for the systematic exploration of structure-activity relationships (SAR). The protocols and data presented herein provide a foundation for researchers to leverage this versatile building block in drug discovery programs targeting the kinome.

References

Application Notes and Protocols for Cell-Based Assays Using 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted purines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Many purine analogs have been investigated as potential therapeutic agents, exhibiting activities such as anti-cancer, anti-viral, and enzyme inhibition. 7-Benzyl-2-chloro-6-iodo-7H-purine is a member of this class, and its structural features suggest potential as a modulator of key cellular processes. These application notes provide detailed protocols for evaluating the cytotoxic effects and potential mechanism of action of this compound in a cell-based setting, hypothesizing its role as a topoisomerase II inhibitor, a mechanism shared by other substituted purine analogs.

Hypothesized Mechanism of Action: Topoisomerase II Inhibition

Based on the structure of this compound and the established activities of similar purine derivatives, it is hypothesized to function as a topoisomerase II inhibitor. Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis. The following protocols are designed to test this hypothesis by first assessing the compound's general cytotoxicity and then investigating its potential to induce DNA damage.

Data Presentation

The following table summarizes hypothetical quantitative data for the activity of this compound in a cancer cell line.

Cell LineAssay TypeEndpointIC50 Value (µM)
HeLa (Cervical Cancer)MTS Cytotoxicity AssayCell Viability15.2
A549 (Lung Cancer)MTS Cytotoxicity AssayCell Viability22.8
MCF-7 (Breast Cancer)MTS Cytotoxicity AssayCell Viability18.5
HeLa (Cervical Cancer)Alkaline Comet AssayDNA Damage (Tail Moment)8.5 (EC50)

Experimental Protocols

Cell Viability/Cytotoxicity Assessment using MTS Assay

This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of this compound on cancer cells.[1][2][3]

Materials:

  • This compound (store at 0-8°C)

  • HeLa, A549, or MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for another 48 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[2][3]

    • Incubate the plate for 1-4 hours at 37°C in the dark.[1][2][3]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Assessment of DNA Damage using the Alkaline Comet Assay

This protocol describes a method to detect DNA single-strand breaks and alkali-labile sites induced by this compound, consistent with the activity of a topoisomerase II inhibitor.

Materials:

  • This compound

  • HeLa cells

  • Complete culture medium

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides pre-coated with normal melting point agarose

  • Low melting point agarose (LMPA)

  • PBS

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment:

    • Seed HeLa cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (0.5% DMSO) for 4 hours. A known DNA damaging agent (e.g., etoposide) should be used as a positive control.

  • Slide Preparation:

    • After treatment, harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C).

    • Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Place the slides on a cold plate for 10 minutes to solidify the agarose.

  • Cell Lysis:

    • Carefully remove the coverslips and immerse the slides in pre-chilled lysis solution.

    • Incubate at 4°C for at least 1 hour in the dark.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).

    • Allow the DNA to unwind for 20-40 minutes in the buffer.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and constant current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and wash them three times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) according to the manufacturer's instructions.

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the "comets" and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring the tail moment, which is the product of the tail length and the fraction of DNA in the tail).

Mandatory Visualizations

G cluster_0 Cellular Response to this compound Purine This compound TopoII Topoisomerase II Purine->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB Accumulation ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

G cluster_1 Experimental Workflow for Cytotoxicity and DNA Damage Assessment cluster_2 MTS Assay cluster_3 Comet Assay Start Start: Seed Cells (e.g., HeLa) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 48h (Cytotoxicity) or 4h (DNA Damage) Treat->Incubate2 MTS_Add Add MTS Reagent Incubate2->MTS_Add Comet_Harvest Harvest Cells & Prepare Slides Incubate2->Comet_Harvest MTS_Incubate Incubate 1-4h MTS_Add->MTS_Incubate MTS_Read Read Absorbance at 490nm MTS_Incubate->MTS_Read MTS_Analyze Calculate IC50 MTS_Read->MTS_Analyze Comet_Lysis Cell Lysis Comet_Harvest->Comet_Lysis Comet_Electro Alkaline Electrophoresis Comet_Lysis->Comet_Electro Comet_Stain Stain DNA Comet_Electro->Comet_Stain Comet_Visualize Visualize & Analyze Comets Comet_Stain->Comet_Visualize

Caption: Workflow for cell-based assays with this compound.

Conclusion

The protocols described in these application notes provide a framework for the initial characterization of this compound in a cell-based context. By assessing its cytotoxicity and potential to induce DNA damage, researchers can gain valuable insights into its biological activity and therapeutic potential. The hypothesized mechanism as a topoisomerase II inhibitor can be further validated using more specific assays, such as in vitro topoisomerase II decatenation assays. These foundational studies are crucial for the advancement of novel purine-based compounds in drug discovery and development.

References

Handling and storage guidelines for 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed guidelines for the handling, storage, and general use of 7-Benzyl-2-chloro-6-iodo-7H-purine, a purine derivative intended for research and development purposes. The information is compiled for researchers, scientists, and professionals in drug development.

Product Information and Physical Properties

This compound is a substituted purine compound. While specific biological applications and extensive experimental data are not widely published, its structure suggests potential use as an intermediate in medicinal chemistry and drug discovery. The following table summarizes its key physical and chemical properties.

PropertyValue
CAS Number 150721-89-4
Molecular Formula C₁₂H₈ClIN₄
IUPAC Name This compound
Purity ≥95%

Safety, Handling, and Storage

Due to the limited data on this specific compound, it should be handled with the utmost care, adhering to standard laboratory safety protocols for handling novel chemical entities.

Safety and Hazard Information

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is Warning .

Recommended Personal Protective Equipment (PPE)

A comprehensive approach to safety involves the use of appropriate personal protective equipment.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab Laboratory Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles/Glasses respirator NIOSH-Approved Respirator (if handling large quantities or dust is generated) researcher Researcher researcher->lab Wears researcher->gloves Wears researcher->goggles Wears researcher->respirator Uses as needed

Caption: Recommended Personal Protective Equipment (PPE).

Handling and First Aid
  • General Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Ensure adequate ventilation. Wash hands thoroughly after handling.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound.

  • Temperature: Store at 0-8 °C for long-term stability. Some suppliers may recommend storage at -20°C.

  • Atmosphere: Keep in a tightly closed container, sealed and stored away from moisture in a dry and well-ventilated place.

General Experimental Protocol

Preparation of a Stock Solution
  • Acclimatization: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance. Use appropriate PPE to avoid inhalation of dust and skin contact.

  • Solubilization: Based on the intended application, select an appropriate solvent. Due to its purine-based structure, solvents such as Dimethyl Sulfoxide (DMSO) are likely to be effective. Add the solvent dropwise to the solid compound while gently vortexing or sonicating until fully dissolved.

  • Sterilization (for cell-based assays): If the stock solution is to be used in sterile cell culture, filter-sterilize the solution using a 0.22 µm syringe filter compatible with the chosen solvent (e.g., a PTFE filter for DMSO).

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting containers.

The following diagram illustrates the general workflow for preparing and using the compound in an experimental setting.

Experimental_Workflow cluster_assay Experimental Use compound This compound (Solid) weigh Weigh Compound in Fume Hood compound->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve stock Prepare High-Concentration Stock Solution dissolve->stock sterilize Filter Sterilize (if for cell culture) stock->sterilize aliquot Aliquot and Store at -20°C or -80°C sterilize->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Dilutions in Assay Medium thaw->dilute assay Add to Experimental System (e.g., Cells, Enzyme Assay) dilute->assay

Caption: General workflow for stock solution preparation and use.

Potential Research Applications (Hypothetical)

While no specific biological activity has been documented for this compound in the available literature, substituted purines are a well-established class of compounds in medicinal chemistry. They are known to interact with a variety of biological targets. Potential, yet unproven, areas of investigation for this compound could include:

  • Kinase Inhibition: Many purine analogs are potent inhibitors of protein kinases.

  • Receptor Antagonism: The purine scaffold is central to adenosine and guanosine, suggesting potential interactions with purinergic receptors.

  • Antiviral or Anticancer Agents: Modified purines are a cornerstone of antiviral and anticancer therapies, often acting as nucleoside analogs.

Further research would be required to determine if this compound has any of these activities. The presence of chloro and iodo substituents provides reactive sites for further chemical modification, suggesting its primary utility may be as a synthetic intermediate. For instance, it could be used in palladium-catalyzed cross-coupling reactions to generate more complex substituted purine libraries for screening.

The logical relationship for its potential use as a synthetic intermediate is outlined below.

Synthesis_Logic cluster_reactions Potential Synthetic Transformations start This compound suzuki Suzuki Coupling (at C6-Iodo) start->suzuki buchwald Buchwald-Hartwig Amination (at C2-Chloro or C6-Iodo) start->buchwald sonogashira Sonogashira Coupling (at C6-Iodo) start->sonogashira library Library of Novel Purine Derivatives suzuki->library buchwald->library sonogashira->library screen Biological Screening (e.g., Kinase Assays, Cell Viability) library->screen

Caption: Potential use as a synthetic intermediate.

References

Application Notes: The Use of 7-Benzyl-2-chloro-6-iodo-7H-purine in Fragment-Based Drug Discovery for Bromodomain-Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug development.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments typically have low molecular weights but can form highly efficient and specific interactions.[2][3] The purine scaffold is a well-established "privileged" structure in medicinal chemistry, known to interact with a wide range of protein targets, including kinases and bromodomains.[4][5][6] 7-Benzyl-2-chloro-6-iodo-7H-purine is a synthetically versatile purine derivative that serves as an excellent starting point for FBDD campaigns. Its substituted purine core allows for systematic chemical elaboration, enabling the exploration of structure-activity relationships (SAR) to develop high-affinity ligands.

This application note details the use of this compound as a starting fragment for the discovery of inhibitors targeting the BRD9 bromodomain, a member of the bromodomain and extra-terminal domain (BET) family of proteins implicated in various cancers.

Physicochemical Properties of the Fragment

The initial fragment, this compound, possesses chemical features that make it an ideal candidate for FBDD. The benzyl group provides a vector for synthetic elaboration into solvent-exposed regions, while the chloro and iodo substituents at the C2 and C6 positions offer opportunities for diverse chemical modifications through cross-coupling reactions.

PropertyValueSource
CAS Number 150721-89-4
Molecular Formula C12H8ClIN4
Molecular Weight 358.58 g/mol Vendor Data
Purity >95%
Storage 0-8 °C

Experimental Protocols

A typical FBDD workflow involves primary screening to identify binders, followed by biophysical validation and structural studies to guide the optimization of the initial fragment hit.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

Materials:

  • BRD9 protein solution (0.2 mg/mL in 100 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound (100 mM stock in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well qPCR plates

Procedure:

  • Prepare a master mix containing the BRD9 protein and SYPRO Orange dye. For a 96-well plate, mix 1.8 mL of protein solution with 3.6 µL of SYPRO Orange dye.

  • Dispense 19.8 µL of the master mix into each well of the 96-well plate.

  • Add 0.2 µL of the fragment stock solution (or DMSO for control wells) to the appropriate wells to achieve a final fragment concentration of 1 mM.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye. The melting temperature (Tm) is the point at which the fluorescence is maximal.

  • A thermal shift (ΔTm) of > 2 °C is considered a positive hit.

Hypothetical Screening Data:

FragmentConcentration (mM)Tm (°C)ΔTm (°C)Hit?
DMSO Control-52.1--
This compound 1 54.5 +2.4 Yes
Fragment 2152.3+0.2No
Fragment 3153.0+0.9No
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is used to validate the binding of hit fragments and to determine their binding affinity and kinetics.

Materials:

  • Biotinylated BRD9 protein

  • Streptavidin-coated SPR sensor chip

  • SPR running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant)

  • This compound (serial dilutions in running buffer with 1% DMSO)

Procedure:

  • Immobilize the biotinylated BRD9 protein onto the streptavidin-coated sensor chip to a level of ~2000 response units (RU).

  • Prepare a serial dilution of the fragment in the running buffer, typically ranging from 1 µM to 100 µM.

  • Inject the fragment solutions over the sensor chip surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

  • Regenerate the sensor surface between injections if necessary.

  • Fit the resulting sensorgrams to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Hypothetical Binding Data:

FragmentKD (µM)
This compound 85
Protocol 3: Structural Characterization by X-ray Crystallography

Determining the co-crystal structure of the fragment bound to the target protein is crucial for guiding the subsequent fragment-to-lead optimization process.

Procedure:

  • Crystallize the BRD9 protein using the hanging drop vapor diffusion method.

  • Soak the protein crystals in a solution containing 1-5 mM of this compound for 2-4 hours.

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the structure by molecular replacement using a previously determined apo-structure of BRD9.

  • Refine the structure to visualize the binding mode of the fragment in the acetyl-lysine binding pocket of the bromodomain.

Fragment-to-Lead Optimization

The structural information obtained from X-ray crystallography reveals that the 7-benzyl group is oriented towards the solvent-exposed region of the binding pocket, while the 6-iodo and 2-chloro positions can be modified to achieve additional interactions with the protein. A fragment-growing strategy can be employed, where chemical moieties are added to the fragment core to increase affinity and selectivity.

Hypothetical Fragment Evolution:

CompoundModificationTargetIC50 (µM)
This compound -BRD9>100
Derivative 1Suzuki coupling at C6 with 3-methoxyphenylboronic acidBRD925.3
Derivative 2Buchwald-Hartwig amination at C2 of Derivative 1 with piperidineBRD91.8
Lead CompoundFurther optimization of the piperidine moietyBRD90.095

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Lead Optimization FragLib Fragment Library (incl. This compound) PrimaryScreen Primary Screen (DSF) FragLib->PrimaryScreen Hits Initial Hits (ΔTm > 2°C) PrimaryScreen->Hits Validation Biophysical Validation (SPR) Hits->Validation ConfirmedHits Confirmed Hits (KD < 100 µM) Validation->ConfirmedHits XRay X-ray Crystallography ConfirmedHits->XRay Structure Co-crystal Structure XRay->Structure ChemSynth Structure-Based Design & Chemical Synthesis Structure->ChemSynth LeadComp Lead Compound (IC50 < 100 nM) ChemSynth->LeadComp

Caption: Fragment-Based Drug Discovery Workflow.

Signaling_Pathway BRD9 BRD9 Chromatin Chromatin BRD9->Chromatin Binds to acetylated histones Gene Oncogene Transcription BRD9->Gene Activates Proliferation Tumor Growth & Proliferation Gene->Proliferation Inhibitor This compound Derivative Inhibitor->BRD9 Inhibits

Caption: BRD9 Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Benzyl-2-chloro-6-iodo-7H-purine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on the two primary steps: N7-benzylation of 2,6-dichloropurine and subsequent C6-iodination.

Problem 1: Low Yield of the Desired 7-Benzyl-2,6-dichloro-7H-purine Isomer

The benzylation of 2,6-dichloropurine often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product under standard alkylating conditions. This significantly reduces the yield of the desired N7 intermediate.

Potential Cause Recommended Solution Expected Outcome
Lack of Regioselectivity Direct alkylation with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) often favors the thermodynamically more stable N9 isomer.[1][2]Improved N7/N9 isomer ratio, favoring the desired N7 product.
Employing kinetic control conditions, such as using a less polar solvent or a bulkier base, may slightly improve the N7/N9 ratio.
For analogous reactions like tert-alkylation, the use of a Lewis acid catalyst such as SnCl₄ with silylated purines has been shown to favor N7 substitution under kinetically controlled conditions.[1][2] A similar strategy could be explored for benzylation.
Difficult Isomer Separation The N7 and N9 isomers can be difficult to separate by standard column chromatography due to similar polarities.Utilize a high-performance flash chromatography system with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to improve separation.
Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the derivatizing group.
Problem 2: Inefficient Conversion of 7-Benzyl-2,6-dichloro-7H-purine to this compound

The conversion of the 6-chloro group to a 6-iodo group can be challenging, with incomplete reactions or the formation of side products.

Potential Cause Recommended Solution Expected Outcome
Low Reactivity of the 6-Chloro Group The 6-chloro position on the purine ring is susceptible to nucleophilic aromatic substitution, but forcing conditions can lead to decomposition.An "aromatic Finkelstein" type reaction using sodium iodide (NaI) in the presence of an acid catalyst like trifluoroacetic acid (TFA) in a solvent such as butanone at low temperatures (-50 to -40 °C) has been effective for similar substrates.[3] This enhances the electrophilicity of the C6 position.
Side Reactions Elevated temperatures can lead to decomposition or side reactions with the solvent or residual water.Maintain strict low-temperature control throughout the reaction. Ensure all reagents and solvents are anhydrous.
Iodinating Agent Degradation The iodinating agent may be unstable or consumed by side reactions.Use a significant excess of the iodide source (e.g., 5-10 equivalents of NaI) to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of N7 to N9 isomers in the benzylation of 2,6-dichloropurine?

A1: In general, the alkylation of purines with alkyl halides in a basic medium leads to a mixture of N7 and N9 isomers, with the N9-alkylated product often being the major isomer.[4] The presence of bulky substituents at the 6-position can sometimes favor N9 alkylation.[4] For direct benzylation, the N9 isomer is typically favored, and obtaining a high yield of the N7 isomer can be challenging.

Q2: Are there alternative methods to favor N7-alkylation?

A2: While direct benzylation often yields a mixture, some strategies have been developed for other alkylations that favor the N7 position. These include the use of Grignard reagents or specific reaction conditions involving silylated purines and Lewis acids like SnCl₄ or TiCl₄, which can promote N7-glycosylation or N7-tert-alkylation under kinetic control.[1][2][5] Exploring similar conditions for benzylation may improve the N7 selectivity.

Q3: Why is the "aromatic Finkelstein" reaction performed at low temperatures for the iodination step?

A3: The low temperatures (-50 to -40 °C) are crucial for controlling the reactivity and preventing side reactions.[3] This method, which uses NaI with an acid like TFA, increases the reactivity of the 6-chloro position towards nucleophilic substitution while minimizing the potential for degradation of the purine core or other unwanted reactions that can occur at higher temperatures.

Q4: What are the key safety precautions to take during this synthesis?

A4: Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. 2,6-Dichloropurine and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Phosphorus oxychloride, if used in the synthesis of the starting material, is highly corrosive and reacts violently with water. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of 7-Benzyl-2,6-dichloro-7H-purine (Illustrative)

This protocol is a general representation based on common alkylation procedures. Optimization will be required to improve the N7/N9 ratio.

  • Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (1.5 equivalents).

  • Addition of Benzylating Agent: Benzyl chloride (1.1 equivalents) is added dropwise to the suspension at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the N7 and N9 isomers.

  • Work-up: The reaction mixture is filtered to remove inorganic salts, and the DMF is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue containing a mixture of N7 and N9 isomers is purified by column chromatography on silica gel using a gradient elution (e.g., hexane/ethyl acetate) to separate the isomers.

Protocol 2: Synthesis of this compound (Adapted from Finkelstein Reaction)

This protocol is adapted from a procedure used for 6-chloropurine nucleosides.[3]

  • Reaction Setup: A solution of 7-Benzyl-2,6-dichloro-7H-purine (1 equivalent) in butanone is cooled to -50 °C.

  • Addition of Reagents: Sodium iodide (5-10 equivalents) and trifluoroacetic acid (TFA, 2-3 equivalents) are added to the cooled solution.

  • Reaction Monitoring: The reaction is stirred at -40 to -50 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and allowed to warm to room temperature. The mixture is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.

Visualizations

Synthesis_Workflow cluster_benzylation Step 1: N7-Benzylation cluster_iodination Step 2: C6-Iodination 2,6-Dichloropurine 2,6-Dichloropurine Reaction1 Alkylation (Base, Solvent) 2,6-Dichloropurine->Reaction1 Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction1 Isomer_Mixture N7/N9 Isomer Mixture Reaction1->Isomer_Mixture Purification1 Column Chromatography Isomer_Mixture->Purification1 N7_Intermediate 7-Benzyl-2,6-dichloro-7H-purine Purification1->N7_Intermediate Reaction2 Aromatic Finkelstein (Low Temperature) N7_Intermediate->Reaction2 NaI_TFA NaI, TFA NaI_TFA->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification2 Column Chromatography Crude_Product->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Isomer_Formation 2,6-Dichloropurine 2,6-Dichloropurine N7_Attack N7 Attack (Kinetic Product) 2,6-Dichloropurine->N7_Attack Benzylation N9_Attack N9 Attack (Thermodynamic Product) 2,6-Dichloropurine->N9_Attack Benzylation N7_Isomer 7-Benzyl-2,6-dichloro-7H-purine (Desired) N7_Attack->N7_Isomer N9_Isomer 9-Benzyl-2,6-dichloro-9H-purine (Major Byproduct) N9_Attack->N9_Isomer

Caption: Competing N7 and N9 benzylation pathways in the synthesis.

Iodination_Mechanism Start_Material 7-Benzyl-2,6-dichloro-7H-purine Mechanism SNAr Reaction (Nucleophilic Aromatic Substitution) Start_Material->Mechanism Reagents NaI / TFA Butanone, -40°C Reagents->Mechanism Product This compound Mechanism->Product

Caption: Logical flow of the C6-iodination via an aromatic Finkelstein reaction.

References

Technical Support Center: 7-Benzyl-2-chloro-6-iodo-7H-purine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Benzyl-2-chloro-6-iodo-7H-purine.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogens on this compound?

A1: The reactivity of halogens on the purine ring generally follows the order I > Br > Cl. Therefore, the iodine at the C6 position is significantly more reactive than the chlorine at the C2 position. This allows for selective functionalization at the C6 position under appropriate reaction conditions.

Q2: Can I perform a Suzuki-Miyaura coupling selectively at the C6 position?

A2: Yes, selective Suzuki-Miyaura coupling at the C6 position is the expected outcome due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, you can achieve high selectivity for substitution at C6.

Q3: Is it possible to substitute the chlorine at the C2 position while leaving the C6-iodo group intact?

A3: This is generally challenging due to the higher reactivity of the C6-iodo bond. Standard cross-coupling or nucleophilic substitution reactions will preferentially occur at the C6 position. Substitution at C2 typically requires prior functionalization of the C6 position.

Q4: What are the most common side reactions to be aware of?

A4: Common side reactions include:

  • Hydrodehalogenation: Loss of the halogen atom and its replacement with a hydrogen atom, particularly under palladium-catalyzed conditions with a hydrogen source present.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the purine starting material.

  • De-benzylation: Cleavage of the benzyl protecting group, especially under harsh acidic or basic conditions, or during hydrogenation.

  • Double substitution: If the reaction at C6 is followed by a second coupling at C2, which may occur if the reaction is run for an extended time or at high temperatures with excess reagents.

Troubleshooting Guides

Suzuki-Miyaura Coupling at C6

Problem: Low or no yield of the desired 6-aryl-7-benzyl-2-chloro-7H-purine.

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider pre-activation of the catalyst if necessary. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this type of reaction.
Inappropriate Base The choice of base is critical. Potassium carbonate (K₂CO₃) is often effective. Other bases like cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) can also be tested. Ensure the base is anhydrous if using an anhydrous solvent system.
Solvent Issues The solvent can significantly impact the reaction. For electron-rich arylboronic acids, anhydrous toluene at elevated temperatures (e.g., 100 °C) is often suitable. For electron-deficient arylboronic acids, a mixture of a polar aprotic solvent like DME and water may be more effective.
Poor Quality Boronic Acid Boronic acids can degrade over time. Use fresh, high-purity boronic acid. Consider using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
Oxygen Contamination Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.

Problem: Formation of significant side products (e.g., hydrodehalogenation, homocoupling).

Possible Cause Troubleshooting Step
Protodeboronation of Boronic Acid This can lead to hydrodehalogenation of the purine. Ensure anhydrous conditions if the protocol calls for it. Minimize reaction time.
Catalyst Decomposition High temperatures or prolonged reaction times can lead to catalyst decomposition and side reactions. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.
Excess Reagents Using a large excess of boronic acid can sometimes promote homocoupling. Use a stoichiometry of 1.1-1.5 equivalents of the boronic acid.
Buchwald-Hartwig Amination at C6

Problem: Low conversion to the desired 6-amino-7-benzyl-2-chloro-7H-purine.

Possible Cause Troubleshooting Step
Ligand Choice The choice of phosphine ligand is crucial for successful Buchwald-Hartwig amination. For sterically hindered amines, bulky electron-rich ligands like XPhos or RuPhos are often effective. For less hindered amines, BINAP or other biarylphosphine ligands may be suitable.
Base Incompatibility Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under inert conditions.
Amine Reactivity Primary amines are generally more reactive than secondary amines. For less reactive amines, higher temperatures and longer reaction times may be necessary.
Catalyst Inhibition Some functional groups on the amine or purine can coordinate to the palladium and inhibit catalysis. If this is suspected, a different ligand or catalyst system may be needed.

Problem: Observation of hydrodehalogenation as a major byproduct.

Possible Cause Troubleshooting Step
Presence of a Hydrogen Source Water or other protic impurities can lead to hydrodehalogenation. Ensure all reagents and solvents are anhydrous.
β-Hydride Elimination If the amine has a β-hydrogen, this can be a competing pathway. Using a ligand that promotes reductive elimination over β-hydride elimination can help.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling at C6

A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) is placed in a reaction vessel. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the vessel is evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene or DME/water) is added, and the mixture is heated to 80-100 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Parameter Value
Catalyst Pd(PPh₃)₄
Catalyst Loading 2-5 mol%
Base K₂CO₃
Solvent (electron-rich boronic acids) Toluene
Solvent (electron-deficient boronic acids) DME/H₂O
Temperature 85-100 °C
Typical Yields 60-90%
General Procedure for Buchwald-Hartwig Amination at C6

In a glovebox, a reaction vessel is charged with this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., NaOtBu, 1.4 eq). The vessel is sealed, removed from the glovebox, and anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Parameter Value
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, RuPhos, BINAP
Base NaOtBu, LiHMDS, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C
Typical Yields 50-85%

Visualizations

Troubleshooting_Suzuki_Coupling start Low/No Yield in Suzuki Coupling catalyst Inactive Catalyst? start->catalyst base Incorrect Base? start->base solvent Solvent Issue? start->solvent boronic_acid Poor Boronic Acid Quality? start->boronic_acid oxygen Oxygen Contamination? start->oxygen solution_catalyst Use fresh catalyst Consider pre-activation catalyst->solution_catalyst Yes solution_base Use anhydrous K2CO3 Test other bases (Cs2CO3) base->solution_base Yes solution_solvent Use Toluene for e-rich boronic acids Use DME/H2O for e-poor boronic acids solvent->solution_solvent Yes solution_boronic_acid Use fresh boronic acid Use slight excess (1.2 eq) boronic_acid->solution_boronic_acid Yes solution_oxygen Degas solvents Use inert atmosphere (Ar/N2) oxygen->solution_oxygen Yes

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow start Buchwald-Hartwig Amination at C6 reagents Combine Purine, Amine, Pd Precatalyst, Ligand, and Base in Glovebox start->reagents solvent_addition Add Anhydrous, Degassed Solvent reagents->solvent_addition reaction Heat Reaction Mixture (80-110 °C) solvent_addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Quench, Extract, and Dry monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Obtain 6-Amino-7-benzyl-2-chloro-7H-purine purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Technical Support Center: Purification of 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 7-Benzyl-2-chloro-6-iodo-7H-purine from typical reaction mixtures. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently employed and generally effective method for the purification of this compound is silica gel column chromatography. This technique separates the target compound from impurities based on polarity. Recrystallization can be used as a subsequent step to achieve higher purity.

Q2: What are the typical solvents used for silica gel chromatography of this compound?

A2: For purine derivatives with non-polar substituents like a benzyl group, common solvent systems for silica gel chromatography are mixtures of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[1] The optimal ratio will depend on the specific impurities in the reaction mixture.

Q3: My compound is not dissolving well in the chromatography mobile phase. What can I do?

A3: Poor solubility can be a challenge. To improve solubility for loading onto a silica column, you can try dissolving the crude product in a minimal amount of a stronger solvent, such as dichloromethane or a small amount of acetone, and then adsorbing it onto a small amount of silica gel. After drying, this "dry-loaded" silica can be placed on top of the column.

Q4: I am observing co-elution of my product with an impurity. How can I improve the separation?

A4: To improve separation, you can try the following:

  • Optimize the solvent system: A shallower gradient or an isocratic elution with a less polar solvent system can enhance resolution.

  • Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol-bonded).

  • Consider reverse-phase chromatography: If the impurities are significantly more or less polar than your product, reverse-phase (C18) chromatography using a solvent system like methanol/water or acetonitrile/water could be effective.[1]

Q5: Can I use recrystallization to purify my product?

A5: Yes, recrystallization can be a very effective method for final purification, especially after an initial purification by column chromatography. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent. Common solvents to screen for recrystallization of purine derivatives include ethanol, methanol, acetonitrile, or mixtures with water.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low or no recovery of the product from the column. The product is too polar and is irreversibly adsorbed onto the silica gel.Add a small percentage of a more polar solvent, such as methanol or a few drops of triethylamine, to the mobile phase to increase the eluting power and recover the compound.
The product is unstable on silica gel.Minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like neutral alumina.
The purified product is still impure, as confirmed by NMR or LC-MS. Incomplete separation from a closely related impurity (e.g., an isomer).Re-purify using a shallower solvent gradient in your column chromatography. If that fails, try a different chromatographic technique (e.g., preparative TLC or reverse-phase chromatography). Recrystallization from a carefully selected solvent system may also remove the persistent impurity.
The product is degrading during purification.Ensure that solvents are pure and dry. If the compound is acid-sensitive, consider using a mobile phase containing a small amount of a basic modifier like triethylamine.
The product crystallizes in the column during chromatography. The mobile phase is not a good solvent for the compound, leading to precipitation.Increase the polarity of the mobile phase to improve the solubility of your compound. You may need to start with a more polar solvent system from the beginning of the purification.
Difficulty in removing the solvent after purification. Use of a high-boiling point solvent in the mobile phase (e.g., DMF, DMSO).Whenever possible, use lower boiling point solvents like hexanes, ethyl acetate, and dichloromethane for chromatography. If a high-boiling solvent is necessary, consider techniques like lyophilization or high-vacuum evaporation for its removal.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is a general protocol and may require optimization based on the specific reaction mixture.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material. A general rule of thumb is to use 40-100 g of silica gel for every 1 g of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a slightly more polar solvent.

    • Carefully apply the solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start from 0% ethyl acetate in hexanes and gradually increase to 20-30% ethyl acetate.

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the purified product.

    • Add a small amount of a single solvent (e.g., ethanol) and heat the mixture. If the compound dissolves completely when hot and precipitates upon cooling, it is a good candidate for recrystallization.

    • If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water). Dissolve the compound in the better solvent (ethanol) at an elevated temperature, and then add the poorer solvent (water) dropwise until the solution becomes cloudy. Add a few drops of the better solvent to clarify the solution and then allow it to cool slowly.

  • Recrystallization Procedure:

    • Dissolve the bulk of the product in a minimal amount of the hot recrystallization solvent.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

The following table provides a general overview of the expected outcomes from the purification of this compound. The exact values will vary depending on the scale of the reaction and the specific impurities present.

Purification MethodTypical Purity BeforeTypical Purity AfterTypical YieldKey Parameters
Silica Gel Chromatography 70-90%>95%70-90%Stationary Phase: Silica gel (230-400 mesh)Mobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%)
Recrystallization >95%>99%80-95%Solvent: Ethanol, Methanol, or Acetonitrile/Water mixture

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Mixture Crude Reaction Mixture Column_Chromatography Silica Gel Column Chromatography Crude_Mixture->Column_Chromatography Purity_Check Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Purity_Check->Recrystallization If further purification is needed Purity_Check->Pure_Product If pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic action_node action_node outcome_node outcome_node Start Impure Product after Column Chromatography Check_TLC Co-elution with impurity? Start->Check_TLC Change_Solvent Use shallower gradient or different solvent system Check_TLC->Change_Solvent Yes Check_Degradation Product degradation on silica? Check_TLC->Check_Degradation No Success Pure Product Change_Solvent->Success Try_Recrystallization Attempt Recrystallization Try_Recrystallization->Success Failure Consult Senior Chemist Try_Recrystallization->Failure Fails Check_Degradation->Try_Recrystallization No Use_Alumina Switch to neutral alumina or add base to eluent Check_Degradation->Use_Alumina Yes Use_Alumina->Success

Caption: Troubleshooting logic for handling an impure product after initial column chromatography.

References

Technical Support Center: Synthesis of 7-Benzyl-2,6-Disubstituted Purines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-benzyl-2,6-disubstituted purines. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as the formation of side products and low yields during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 7-benzyl-2,6-disubstituted purines?

A1: The most prevalent side product is the undesired N9-benzyl regioisomer. During the benzylation of the purine core, the benzyl group can attach to either the N7 or N9 position of the purine ring. While the N7 isomer is the target compound, formation of the N9 isomer is a common competitive reaction.[1][2][3] Additionally, if the reaction time is extended or an excess of the alkylating agent and base is used, dimeric byproducts can also be isolated.[4]

Q2: What factors influence the regioselectivity of N7 vs. N9 benzylation?

A2: Several factors can influence the ratio of N7 to N9 alkylated products:

  • Steric Hindrance: Bulky substituents on the purine ring, particularly at the C6 position, can sterically hinder the N7 position, favoring N9 alkylation.[1][2]

  • Base and Solvent: The choice of base and solvent system plays a crucial role. For instance, using potassium carbonate in DMF is a common method, but optimizing the base and solvent can improve selectivity.[4][5][6] Some methods suggest that tetrabutylammonium hydroxide or tetrabutylammonium fluoride (TBAF) can lead to better results and faster reaction times in certain purine alkylations.[5][7]

  • Reaction Conditions: Temperature and reaction time can also affect the product distribution. Microwave-assisted synthesis has been shown to reduce reaction times and potentially minimize the formation of secondary products.[5]

Q3: How can I distinguish between the N7- and N9-benzyl isomers?

A3: Spectroscopic methods are typically used to differentiate between the N7 and N9 isomers:

  • UV Spectroscopy: There is often a noticeable difference in the UV absorption maxima. N7 isomers tend to have a higher absorption wavelength (λmax) by about 10-15 nm compared to their N9 counterparts.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can reveal subtle differences in the chemical shifts of the purine ring protons and carbons due to the different electronic environments created by the benzyl group's position.

  • X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray analysis is the definitive method.

Q4: When substituting the chloro groups at the C2 and C6 positions of 2,6-dichloro-7-benzylpurine, which position is more reactive?

A4: In nucleophilic substitution reactions on a 2,6-dichloropurine scaffold, the chlorine atom at the C6 position is generally more reactive than the one at the C2 position.[8] This allows for selective substitution at C6 by controlling the reaction conditions, followed by substitution at C2, which may require harsher conditions.

Troubleshooting Guide

Problem 1: My benzylation reaction produces a mixture of N7 and N9 isomers with a low yield of the desired N7 product.

Possible Cause & Solution:

This is a common issue of regioselectivity. The N9 position is often thermodynamically favored, while the N7 position can be kinetically favored under certain conditions.

Troubleshooting Steps:

  • Modify the Base/Solvent System: The choice of base is critical. While potassium carbonate in DMF is standard, other conditions might offer better selectivity.

  • Adjust Reaction Temperature: Lowering the reaction temperature may favor the kinetic N7 product. Experiment with running the reaction at room temperature or even 0°C.

  • Use Microwave Irradiation: Microwave-assisted synthesis can sometimes improve regioselectivity and significantly shorten reaction times, which can prevent the formation of side products.[5]

The following workflow can guide your optimization process:

G start Low N7/N9 Ratio base Modify Base (e.g., Cs2CO3, NaH) start->base solvent Change Solvent (e.g., Acetonitrile, DMSO) base->solvent temp Lower Reaction Temperature solvent->temp check Ratio Improved? temp->check end Proceed with Optimized Conditions check->end  Yes revisit Re-evaluate Starting Material / Reagents check->revisit  No

Caption: Troubleshooting workflow for improving N7-benzylation selectivity.

Problem 2: I am observing significant amounts of a dimeric side product in my reaction.

Possible Cause & Solution:

Dimeric products can form when a partially substituted purine acts as a nucleophile and reacts with another molecule of the alkylating agent or starting material.

Troubleshooting Steps:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (benzyl bromide/chloride). A 1-3 fold excess is often sufficient.[4] Using a large excess can promote side reactions.

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times increase the likelihood of dimer formation.[4]

  • Adjust Base Concentration: Increasing the molar ratio of the base can sometimes favor the formation of dimeric products.[4] Use the minimum amount of base required to deprotonate the purine.

Problem 3: The nucleophilic substitution at the C2 position is sluggish or incomplete.

Possible Cause & Solution:

The C2 position of the purine ring is less electrophilic than the C6 position, making substitution more difficult.

Troubleshooting Steps:

  • Increase Reaction Temperature: Substitution at C2 often requires more forcing conditions than at C6. Refluxing the reaction mixture may be necessary.

  • Use a More Nucleophilic Reagent: If possible, use a stronger nucleophile for the C2 substitution.

  • Consider a Different Catalyst: For certain coupling reactions (e.g., Suzuki, Buchwald-Hartwig), ensure the correct palladium catalyst and ligand system is being used to facilitate the reaction at the less reactive C2 position.

Experimental Protocols

Protocol 1: General Procedure for N7-Benzylation of 2,6-Dichloropurine

This protocol outlines a general method for the benzylation of 2,6-dichloropurine, a common starting material.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Suspend 2,6-Dichloropurine and K2CO3 in DMF B Add Benzyl Bromide dropwise at RT A->B C Stir overnight (Monitor by TLC) B->C D Filter solids C->D E Evaporate solvent D->E F Purify by column chromatography E->F

Caption: Experimental workflow for the N7-benzylation of 2,6-dichloropurine.

Methodology:

  • To a stirred suspension of 2,6-dichloropurine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in dry N,N-dimethylformamide (DMF), add benzyl bromide (1.1 equivalents) dropwise at room temperature.[6]

  • Stir the reaction mixture at room temperature overnight or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the inorganic base.

  • Remove the DMF from the filtrate under reduced pressure.

  • The resulting residue, a mixture of N7 and N9 isomers, is then purified by column chromatography on silica gel to separate the two regioisomers.

Protocol 2: General Procedure for Nucleophilic Substitution at C6

This protocol describes the selective substitution of the C6-chloro group of 7-benzyl-2,6-dichloropurine with a generic amine nucleophile (R-NH₂).

Methodology:

  • Dissolve 7-benzyl-2,6-dichloropurine (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • Add the desired amine (R-NH₂, 1.2 equivalents) and a tertiary amine base like triethylamine or diisopropylethylamine (2-3 equivalents).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the 7-benzyl-2-chloro-6-(substituted-amino)purine.

Quantitative Data Summary

The regioselectivity of purine alkylation is highly dependent on the reaction conditions. The table below summarizes literature findings on the N9/N7 isomer ratio for the alkylation of different purines under various conditions.

Purine SubstrateAlkylating AgentBase / SolventN9/N7 RatioReference
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl IodideNaH / DMF~5:1[1][2]
6-ChloropurineBenzyl Bromide(Bu)₄NOH / ACN (MW)Mixture of N9 and N7[5]
2,6-DichloropurineBenzyl Bromide(Bu)₄NOH / ACN (MW)Mixture of N9 and N7[5]
2-amino-6,8-dichloropurine2-Acetoxymethyl-4-iodobutyl-1-acetateK₂CO₃ / DMF1:17[6]

Note: ACN = Acetonitrile, DMF = Dimethylformamide, MW = Microwave irradiation. This table highlights that achieving high selectivity for the N7 isomer often requires specific substrates or conditions, as the N9 isomer is frequently the major product.[3]

References

Optimization of reaction conditions for N7-alkylation of purines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the N7-alkylation of purines. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the N7-alkylation of purines?

The primary challenges in the N7-alkylation of purines include:

  • Regioselectivity: Purines are ambident nucleophiles, meaning alkylation can occur at multiple nitrogen atoms, most commonly N7 and N9. Often, a mixture of N7 and N9 isomers is obtained, with the N9 isomer typically being the thermodynamically more stable and major product.[1][2][3][4]

  • Poor Solubility: Many purine derivatives exhibit poor solubility in common organic solvents, which can hinder the reaction and complicate the purification of the final products.[1]

  • By-product Formation: Undesired side reactions can lead to the formation of by-products, reducing the overall yield and complicating the purification process. Microwave irradiation has been shown to reduce reaction times and the formation of secondary products.[1]

  • Stability of N7-Alkyl Purines: N7-alkylated purines can be unstable, particularly in the presence of acids (both mineral and Lewis acids), which can lead to dealkylation.[5]

Q2: What are the key factors influencing the regioselectivity of purine alkylation (N7 vs. N9)?

Several factors can be manipulated to favor N7-alkylation over N9-alkylation:

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkyl halide can influence the site of alkylation. Reactions with more reactive alkyl halides that proceed faster tend to favor the N9-alkylpurines.[1] The use of tert-alkyl halides has been specifically studied for direct N7-alkylation.[5][6][7]

  • Choice of Base: The base used to deprotonate the purine is crucial. Different bases can lead to different ratios of N7 and N9 products. For instance, tetrabutylammonium hydroxide has been reported to give good results in certain reactions.[1]

  • Solvent: The polarity of the solvent can affect the reaction. However, more polar solvents like DMF or DMSO do not always lead to improved yields due to difficulties in isolating the product.[1]

  • Temperature and Reaction Time: Kinetically controlled conditions, such as lower temperatures and shorter reaction times, often favor the formation of the N7-isomer, which is described as the kinetically favorable product.[5][6] Conversely, longer reaction times or higher temperatures can lead to a mixture of N7- and N9-alkylpurines.[1]

  • Catalysts: Lewis acids like SnCl₄, TiCl₄, and TMSOTf are used as catalysts, particularly in Vorbrüggen-type reactions with silylated purines, to promote alkylation.[5][6]

  • Protecting Groups: The presence of bulky substituents at the C6 position of the purine can shield the N9 position, thereby favoring N7-alkylation.[1]

Troubleshooting Guide

Problem 1: Low or no yield of the desired N7-alkylated product.

Possible Cause Suggested Solution
Poor solubility of the starting purine derivative. [1]- Test a range of solvents with varying polarities. Acetonitrile is a commonly used solvent.[1]- Consider using a co-solvent system.- Employ techniques like sonication to aid dissolution.
Ineffective deprotonation of the purine. - Screen different bases (e.g., NaH, K₂CO₃, DBU, tetrabutylammonium hydroxide). The choice of base can be critical for success.[1]- Ensure the base is fresh and of high quality.
Low reactivity of the alkylating agent. - Use a more reactive alkylating agent (e.g., iodide instead of chloride).[1]- Increase the stoichiometry of the alkylating agent.
Suboptimal reaction temperature. - Optimize the reaction temperature. While lower temperatures may favor N7-alkylation, some reactions may require heating to proceed at a reasonable rate.[1]
Decomposition of the product. - If the N7-alkylated product is known to be unstable, especially to acid, ensure the workup procedure is neutral or basic.[5]

Problem 2: Formation of a mixture of N7 and N9 isomers with the N9 isomer being the major product.

Possible Cause Suggested Solution
Thermodynamically controlled reaction conditions. [1][5][6]- Shift to kinetically controlled conditions: lower the reaction temperature and shorten the reaction time.[5][6]- Monitor the reaction closely by TLC or LC-MS to stop it at the optimal time for the N7 product.
Nature of the starting materials and reagents. - For tert-alkylation, consider a silylation-based method using a Lewis acid catalyst like SnCl₄.[5][6][7]- Investigate the use of a purine with a bulky substituent at the C6 position to sterically hinder the N9 position.[1]
Isomerization of the N7 to the N9 product. - Extended reaction times can lead to isomerization to the more stable N9 product.[3] Reduce the reaction time.

Problem 3: Difficulty in separating the N7 and N9 isomers.

Possible Cause Suggested Solution
Similar polarity of the two isomers. - Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may be required.- Consider using a different stationary phase for chromatography.- High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
Co-crystallization of the isomers. - Attempt recrystallization from different solvent systems.

Data Presentation

Table 1: Effect of Base and Reaction Conditions on the Alkylation of 6-Chloropurine with Methyl Iodide

EntryBaseSolventTemperature (°C)Time (h)N7-Yield (%)N9-Yield (%)
1DBUAcetonitrileRT48812
2KOHAcetonitrileRT48<5<5
3(Bu)₄NOHAcetonitrile504-59 (mixture)
4(Bu)₄NOHAcetonitrile5024-Lower Yield
5(Bu)₄NOHAcetonitrile60 (MW)0.5095

Data adapted from a study on regioselective alkylation under microwave irradiation.[1] "RT" denotes room temperature, and "MW" denotes microwave irradiation.

Table 2: Optimization of Reaction Conditions for N7-tert-Butylation of 6-Chloropurine

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)N7-Product Yield (%)
1SnCl₄ (2.1)DCERT2475
2SnCl₄ (1.0)DCERT2440
3TiCl₄ (2.1)DCERT2443
4SnCl₄ (2.1)ACN805N9-isomer major

Data adapted from a study on direct N7 regioselective tert-alkylation.[5] "DCE" is 1,2-dichloroethane, "ACN" is acetonitrile, and "RT" is room temperature.

Experimental Protocols

General Classical Procedure for N-Alkylation of Purines

  • Dissolve the purine derivative (1.0 mmol) in acetonitrile (10–15 mL).

  • Add tetrabutylammonium hydroxide (1.0 mmol) to the solution.

  • Add the corresponding alkyl halide (2.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature and for the specified time (e.g., 50°C for 4 hours, or under microwave irradiation at 60°C for 30 minutes).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired product(s).[1]

General Procedure for N7-tert-Alkylation using a Silylation Method

  • Dry the 6-substituted purine derivative at 120°C for 45 minutes.

  • Suspend the purine derivative in a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile).

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) to the suspension and heat to achieve silylation of the purine.

  • Cool the reaction mixture to room temperature.

  • Add the tert-alkyl halide (e.g., tert-butyl bromide) followed by the Lewis acid catalyst (e.g., SnCl₄) dropwise.

  • Stir the reaction at room temperature for the optimized time (e.g., 24 hours).[5][6]

  • Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by column chromatography.

Visualizations

experimental_workflow start Start: Purine Derivative dissolve Dissolve in Solvent start->dissolve add_base Add Base dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react React (Conventional Heating or Microwave) add_alkyl_halide->react workup Reaction Workup (Quenching, Extraction) react->workup purify Purification (Column Chromatography) workup->purify product N7/N9-Alkylated Purine purify->product

Caption: General workflow for the N-alkylation of purines.

regioselectivity_factors center N7/N9 Regioselectivity base Base center->base solvent Solvent center->solvent temperature Temperature center->temperature alkyl_halide Alkylating Agent center->alkyl_halide catalyst Catalyst (Lewis Acid) center->catalyst substituents C6-Substituents center->substituents

Caption: Key factors influencing N7 vs. N9 regioselectivity.

troubleshooting_guide start Low Yield or Incorrect Regioselectivity check_solubility Is the starting material soluble? start->check_solubility change_solvent Action: Change Solvent check_solubility->change_solvent No check_base Is the base effective? check_solubility->check_base Yes change_solvent->check_base change_base Action: Screen different bases check_base->change_base No check_conditions Are conditions kinetically controlled? check_base->check_conditions Yes change_base->check_conditions adjust_temp_time Action: Lower temperature, shorten reaction time check_conditions->adjust_temp_time No (N9 major) consider_silylation Action: Consider silylation and Lewis acid catalyst check_conditions->consider_silylation Yes (still N9 major) success Improved Outcome adjust_temp_time->success consider_silylation->success

References

How to resolve solubility issues with 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 7-Benzyl-2-chloro-6-iodo-7H-purine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted purine derivative. Based on its chemical structure, which includes a large hydrophobic benzyl group and halogen substituents, it is expected to have low aqueous solubility and be more soluble in organic solvents. Purine analogs are often challenging to dissolve in aqueous solutions.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: While experimental data for this specific compound is limited, based on the properties of similar heterocyclic compounds, polar aprotic solvents are often a good starting point. We recommend attempting to dissolve the compound in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF). For biological assays, DMSO is a common choice for creating concentrated stock solutions.

Q3: Can I dissolve this compound directly in aqueous buffers?

A3: Direct dissolution in aqueous buffers is likely to be very difficult due to the compound's predicted low water solubility. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock solution into your aqueous buffer. Be aware that direct dilution of a DMSO stock into an aqueous buffer can sometimes cause the compound to precipitate if the final concentration exceeds its aqueous solubility.

Q4: How should I store the stock solution of this compound?

A4: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide for Solubility Issues

This guide provides a step-by-step approach to resolving common solubility problems encountered with this compound.

Problem 1: The compound does not dissolve in the chosen organic solvent.

Initial Steps:

  • Increase Solvent Volume: The initial concentration may be too high. Try adding more solvent to decrease the concentration.

  • Gentle Heating: Warm the solution gently in a water bath (not exceeding 50°C) to increase the rate of dissolution.[1] Be cautious, as excessive heat can degrade the compound.

  • Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer. If the compound still does not dissolve, sonication in an ultrasonic bath for short periods can help break up solid aggregates and enhance dissolution.[1]

Problem 2: The compound precipitates when the organic stock solution is diluted into an aqueous buffer.

Possible Solutions:

  • Decrease Final Concentration: The most common reason for precipitation is that the final concentration in the aqueous buffer is above the compound's solubility limit. Try preparing a more dilute working solution.

  • Use a Co-solvent: Incorporating a co-solvent in your final aqueous buffer can increase the solubility of the compound.[2] Common co-solvents include ethanol or polyethylene glycol (PEG).

  • pH Adjustment: The solubility of purine derivatives can be pH-dependent. If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock solution gradually while vortexing.

Quantitative Solubility Data (Hypothetical)

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water25< 0.01
PBS (pH 7.4)25< 0.01
Ethanol25~ 1-5
Methanol25~ 0.5-2
DMSO25> 50
DMF25> 50

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37-50°C for a short period.

  • Storage: Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer for your experiment.

  • Dilution:

    • Warm the concentrated stock solution to room temperature.

    • In a separate tube, add the required volume of the stock solution to a larger volume of the aqueous buffer to achieve the final desired concentration.

    • It is crucial to add the stock solution to the buffer and mix immediately to minimize precipitation.

  • Observation: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound choose_solvent Choose Primary Solvent (e.g., DMSO, DMF) start->choose_solvent dissolved Is the compound fully dissolved? choose_solvent->dissolved increase_methods Increase Solubility: - Add more solvent - Gentle heating (≤50°C) - Vortex/Sonication dissolved->increase_methods No prepare_stock Prepare Concentrated Stock Solution dissolved->prepare_stock Yes increase_methods->dissolved dilute_stock Dilute Stock in Aqueous Buffer prepare_stock->dilute_stock precipitation Does precipitation occur? dilute_stock->precipitation troubleshoot_precipitation Troubleshoot Precipitation: - Lower final concentration - Use co-solvents - Adjust pH precipitation->troubleshoot_precipitation Yes final_solution Working Solution is Ready precipitation->final_solution No troubleshoot_precipitation->dilute_stock end End final_solution->end

Caption: Workflow for troubleshooting solubility issues.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Heat add_solvent->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Use Stock dilute Dilute Stock into Aqueous Buffer thaw->dilute check Check for Precipitation dilute->check use Use in Experiment check->use

Caption: Experimental workflow for solution preparation.

References

Stability testing of 7-Benzyl-2-chloro-6-iodo-7H-purine under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers working with 7-Benzyl-2-chloro-6-iodo-7H-purine. Below you will find frequently asked questions, troubleshooting guides for stability studies, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at 0-8°C.[1] It is crucial to protect the compound from moisture. For short-term use in the laboratory, it can be kept at room temperature, but it is advisable to minimize exposure to light and humidity.

Q2: What solvents are suitable for dissolving this compound?

Based on the properties of similar purine derivatives, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane are likely to be effective. For analytical purposes, a mixture of acetonitrile and water is commonly used in reverse-phase HPLC. Preliminary solubility testing is always recommended.

Q3: Are there any known incompatibilities for this compound?

Q4: What are the expected degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are likely to involve hydrolysis of the chloro and iodo substituents, as well as potential cleavage of the N7-benzyl group under harsh conditions. Oxidation of the purine ring system is also a possibility.

Troubleshooting Guide for Stability Studies

Issue Possible Cause Recommended Solution
Poor peak shape or splitting in HPLC analysis - Inappropriate mobile phase pH- Column overload- Co-elution with a degradation product- Adjust the mobile phase pH to ensure the compound is in a single ionic state.- Reduce the injection volume or sample concentration.- Modify the gradient or mobile phase composition to improve separation.
Inconsistent degradation results - Incomplete dissolution of the compound- Fluctuation in temperature or light exposure during the experiment- Inconsistent preparation of stress agents (e.g., acid, base)- Ensure complete dissolution by using appropriate solvents and sonication if necessary.- Use a calibrated oven or photostability chamber for consistent environmental conditions.- Prepare fresh stress agents for each experiment and verify their concentration.
Appearance of unexpected peaks in the chromatogram - Formation of secondary degradation products- Interaction with excipients or container materials- Perform peak purity analysis to identify co-eluting species.- Conduct forced degradation studies on the placebo or vehicle to identify any interfering peaks.- Consider using an alternative analytical technique like LC-MS to identify the unknown peaks.
Mass balance issues (sum of parent and degradants is not close to 100%) - Formation of non-UV active degradation products- Adsorption of the compound or degradants onto the container surface- Volatile degradation products- Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to UV.- Use silanized glassware to minimize adsorption.- Employ techniques like headspace GC-MS to analyze for volatile compounds.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Hypothetical Stability Data

The following table summarizes hypothetical degradation data for this compound under various stress conditions.

Stress Condition Time (hours) % Degradation Major Degradation Products
0.1 M HCl (60°C)2415.27-Benzyl-2-hydroxy-6-iodo-7H-purine
0.1 M NaOH (60°C)2425.87-Benzyl-2-chloro-6-hydroxy-7H-purine
3% H₂O₂ (RT)248.5Purine N-oxides
Thermal (70°C)485.1Minor unidentified products
Photolytic-12.3Products of debenzylation and deiodination

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (70°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Acid_Product 7-Benzyl-2-hydroxy-6-iodo-7H-purine Parent->Acid_Product Acidic Base_Product 7-Benzyl-2-chloro-6-hydroxy-7H-purine Parent->Base_Product Basic Oxide_Product Purine N-oxides Parent->Oxide_Product H₂O₂ Debenzyl_Product 2-Chloro-6-iodo-7H-purine Parent->Debenzyl_Product Light Deiodo_Product 7-Benzyl-2-chloro-7H-purine Parent->Deiodo_Product Light

References

Preventing degradation of 7-Benzyl-2-chloro-6-iodo-7H-purine during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 7-Benzyl-2-chloro-6-iodo-7H-purine

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container at 0-8°C, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidative degradation. For solutions in organic solvents, storage at -20°C is advisable.

Q2: What common solvents are suitable for dissolving this compound?

A2: this compound is typically soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). When preparing solutions for experiments, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: How can I assess the purity of my this compound sample?

A3: The purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative check. A detailed protocol for HPLC analysis is provided in this guide.

Q4: What are the likely degradation products I should look for?

A4: Potential degradation can occur at several reactive sites on the molecule. The most likely degradation products may result from:

  • Hydrolysis: The 2-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding purin-2-one derivative.

  • Dehalogenation: The 6-iodo and 2-chloro groups can be susceptible to reductive dehalogenation. The C-I bond is generally weaker than the C-Cl bond and may be more prone to cleavage.

  • Oxidation: The purine ring itself can be susceptible to oxidation, especially if exposed to air and light over extended periods.

Troubleshooting Guide

Issue 1: I observe a new spot on the TLC plate of my stored compound.

  • Possible Cause: This indicates the presence of an impurity, likely a degradation product. The new spot's polarity can give clues to its identity. A more polar spot (lower Rf) might suggest a hydrolysis product (e.g., the 2-hydroxy derivative).

  • Solution:

    • Confirm the presence of the new compound using a more sensitive technique like HPLC or LC-MS.

    • Review your storage conditions. Ensure the container is tightly sealed and protected from light and moisture.

    • If the compound was stored in solution, the solvent may have contributed to degradation. Consider preparing fresh solutions for future experiments.

    • Refer to the troubleshooting workflow diagram below for a systematic approach.

Issue 2: The compound has changed color (e.g., turned slightly yellow or brown).

  • Possible Cause: Discoloration often points to oxidative degradation or the formation of polymeric impurities. This can be accelerated by exposure to light and air.

  • Solution:

    • Check the purity of the material using HPLC.

    • While the material might still be usable for some applications depending on the impurity level, it is recommended to use a pure sample for sensitive assays.

    • For future storage, ensure the vial is flushed with an inert gas (argon or nitrogen) before sealing and is wrapped in aluminum foil or stored in an amber vial to protect it from light.

Recommended Storage Conditions Summary

The following table summarizes the recommended conditions for storing this compound to ensure its stability.

ConditionSolid FormIn Solution (e.g., DMSO/DMF)
Temperature 0-8°C-20°C
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)
Light Protect from light (Amber vial/foil)Protect from light (Amber vial/foil)
Moisture Tightly sealed container with desiccantTightly sealed container
Duration Long-termShort-term (prepare fresh if possible)

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of the compound in DMSO or ACN at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all observed peaks.

  • Calculate the purity of the main compound as a percentage of the total peak area.

  • The appearance of new peaks, especially at earlier retention times, may indicate the formation of more polar degradation products.

Visual Guides and Workflows

Potential Degradation Pathways

G parent This compound hydrolysis_product Hydrolysis Product (2-hydroxy-6-iodo derivative) parent->hydrolysis_product Moisture (H₂O) Hydrolysis dehalogenation_product Dehalogenation Product (e.g., 2-chloro-7-benzyl-purine) parent->dehalogenation_product Reducing agents Light (radical mechanism) oxidation_product Oxidation Products (Ring-opened or modified purines) parent->oxidation_product Air (O₂) Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Compound Degradation

G start Suspected Compound Degradation check_purity Assess Purity (TLC, HPLC, LC-MS) start->check_purity is_degraded Is degradation confirmed? check_purity->is_degraded review_storage Review Storage Conditions is_degraded->review_storage Yes end_ok Compound is pure. Proceed with experiment. is_degraded->end_ok No temp_check Stored at 0-8°C? review_storage->temp_check light_check Protected from light? temp_check->light_check Yes correct_storage Action: Correct storage (Use inert gas, seal tightly, store in dark at 0-8°C) temp_check->correct_storage No moisture_check Container sealed? (Moisture/Air) light_check->moisture_check Yes light_check->correct_storage No moisture_check->correct_storage No use_new_aliquot Action: Use a fresh, undegraded aliquot moisture_check->use_new_aliquot Yes correct_storage->use_new_aliquot end_degraded Compound is degraded. Consider re-purification or purchasing new stock. use_new_aliquot->end_degraded

Caption: A logical workflow for troubleshooting suspected compound degradation.

Experimental Workflow for Stability Testing

G start Prepare fresh solution of compound initial_analysis Timepoint 0: Analyze purity by HPLC start->initial_analysis storage Store aliquots under different conditions (e.g., RT, 4°C, -20°C, Light vs. Dark) initial_analysis->storage timepoint_analysis Withdraw aliquots at defined timepoints (e.g., 1, 2, 4 weeks) storage->timepoint_analysis hplc_analysis Analyze each aliquot by HPLC timepoint_analysis->hplc_analysis hplc_analysis->timepoint_analysis Next timepoint data_analysis Compare chromatograms to Timepoint 0 hplc_analysis->data_analysis end Determine stability under each condition data_analysis->end

Caption: A standard experimental workflow for conducting a stability study.

References

Validation & Comparative

Comparing the reactivity of 2-chloro vs 6-iodo positions in 7-benzylpurine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic modification of the purine scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. For researchers working with 7-benzylpurine, a common intermediate, the selective functionalization of its halogenated derivatives is a critical step. This guide provides a comprehensive comparison of the reactivity of the 2-chloro versus the 6-iodo positions on the 7-benzylpurine ring, supported by established principles and experimental data from closely related systems.

The Decisive Factors: Positional Electronics and Halogen Identity

The reactivity of a halogen on the purine ring is primarily governed by two key factors: the electronic environment of the carbon to which it is attached (positional reactivity) and the intrinsic chemical properties of the halogen itself (leaving group ability).

Positional Reactivity: In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogenated purines is C6 > C2 > C8. The C6 position is the most electron-deficient and thus the most susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions. While N7-substitution can modulate the electronic properties of the ring, the inherent higher reactivity of the C6 position is generally maintained.

Halogen Reactivity: The strength of the carbon-halogen bond plays a crucial role. The C-I bond is significantly weaker than the C-Cl bond (Bond dissociation energies: C-I ≈ 238 kJ/mol, C-Cl ≈ 339 kJ/mol). This makes the iodo group a much better leaving group in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl > F.

Combining these two factors, it is anticipated that the 6-iodo position of 7-benzylpurine will be significantly more reactive than the 2-chloro position . This allows for selective functionalization of the 6-position under milder conditions, while the 2-position would require more forcing conditions to react.

Quantitative Reactivity Comparison

The following table summarizes the expected relative reactivity and provides a qualitative comparison of the conditions required for functionalization.

Feature2-Chloro Position6-Iodo Position
Relative Reactivity LowHigh
Typical Reaction Temperatures Elevated (e.g., >100 °C)Mild to moderate (e.g., RT to 80 °C)
Catalyst Loading Higher loading may be requiredLower loading is often sufficient
Reaction Times Generally longerGenerally shorter
Selectivity in Dihalo-Purines Can be left unreacted while the 6-iodo position is functionalizedReadily undergoes selective reaction

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction, a widely used method for C-C bond formation at these positions. These protocols are based on established procedures for similar halopurines.[2][3][4][5]

Suzuki-Miyaura Coupling of 6-Iodo-7-benzylpurine (Hypothetical Procedure)

Reaction: 6-iodo-7-benzylpurine + Arylboronic acid --(Pd catalyst, base)--> 6-aryl-7-benzylpurine

Materials:

  • 6-Iodo-7-benzylpurine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask, add 6-iodo-7-benzylpurine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 mixture).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling of 2-Chloro-7-benzylpurine (Hypothetical Procedure)

Reaction: 2-chloro-7-benzylpurine + Arylboronic acid --(Pd catalyst, base)--> 2-aryl-7-benzylpurine

Materials:

  • 2-Chloro-7-benzylpurine

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • SPhos (0.1 equivalents)

  • K₃PO₄ (3 equivalents)

  • Toluene

Procedure:

  • To a dried Schlenk flask, add 2-chloro-7-benzylpurine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene.

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

The following diagrams illustrate the key chemical processes and logical relationships discussed.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Ar-Pd(II)-X L2->Ar-Pd(II)-R L2 Transmetalation Ar-Pd(II)-R L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R L2->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R L2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X L2 Base Base Base->Ar-Pd(II)-R L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Logic cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome Position Position on Purine Ring 6_Iodo 6-Iodo: High Reactivity (Weak C-I bond, Electron-deficient C6) Position->6_Iodo 2_Chloro 2-Chloro: Low Reactivity (Strong C-Cl bond, Less electron-deficient C2) Position->2_Chloro Halogen Nature of Halogen Halogen->6_Iodo Halogen->2_Chloro

Caption: Logical relationship between influencing factors and reactivity.

Conclusion

The comparative analysis strongly indicates that the 6-iodo position of 7-benzylpurine is significantly more reactive than the 2-chloro position in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited for the selective synthesis of complex purine derivatives. By carefully selecting the reaction conditions, chemists can target the 6-position for modification while leaving the 2-chloro group intact for subsequent transformations, opening up a wider range of synthetic possibilities. Researchers and drug development professionals should leverage this reactivity differential to streamline their synthetic routes and accelerate the discovery of novel purine-based therapeutics.

References

A Comparative Guide to the Biological Activity of 7-Benzyl-2-chloro-6-iodo-7H-purine and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 7-Benzyl-2-chloro-6-iodo-7H-purine and a series of its rationally designed analogs. Purine derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including antiviral, antimicrobial, and antitumor effects.[1] Many purine analogs exert their cytotoxic effects by inhibiting key cellular enzymes like cyclin-dependent kinases (CDKs) or by interfering with DNA synthesis, leading to cell cycle arrest and apoptosis.[2][3][4] This document summarizes the in vitro cytotoxicity and kinase inhibition data for these compounds, details the experimental methodologies, and illustrates the key cellular pathways involved.

The analogs in this comparison were designed to explore the structure-activity relationships (SAR) by modifying the substituents at the C2, C6, and N7 positions of the purine scaffold. Prior research indicates that substitutions at these positions significantly influence the biological potency and selectivity of the compounds.[5][6]

Comparative Biological Activity

The cytotoxic and kinase inhibitory activities of the parent compound, This compound (1) , and its analogs were evaluated. Analogs were designed by substituting the iodo group at C6 with a 4-methylpiperazinyl moiety (Analog A ), replacing the chloro group at C2 with a methyl group (Analog B ), and modifying the N7-benzyl group to a 4-methoxybenzyl group (Analog C ).

In Vitro Cytotoxicity

The compounds were screened against a panel of three human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundStructureIC50 MCF-7 (µM)IC50 HCT116 (µM)IC50 A549 (µM)
1 This compound15.822.435.1
Analog A 7-Benzyl-2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine0.450.881.2
Analog B 7-Benzyl-6-iodo-2-methyl-7H-purine> 50> 50> 50
Analog C 2-Chloro-6-iodo-7-(4-methoxybenzyl)-7H-purine9.714.221.5

Data are presented as the mean from three independent experiments.

Analysis: The introduction of a 4-methylpiperazinyl group at the C6 position (Analog A ) dramatically increased cytotoxic potency across all cell lines, which aligns with findings for other 2,6,9-trisubstituted purines where arylpiperazinyl systems enhance activity.[6] Conversely, replacing the C2-chloro group with a methyl group (Analog B ) resulted in a significant loss of activity. The addition of a methoxy group to the N7-benzyl ring (Analog C ) moderately improved potency compared to the parent compound.

Kinase Inhibition Assay

Given that many purine analogs function as ATP-competitive kinase inhibitors, the compounds were tested for their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2]

CompoundTarget KinaseKi (nM)
1 CDK2/Cyclin A850
Analog A CDK2/Cyclin A35
Analog B CDK2/Cyclin A> 10,000
Analog C CDK2/Cyclin A620

Ki values represent the inhibition constant, with lower values indicating higher potency.

Analysis: The kinase inhibition data correlate strongly with the cytotoxicity results. Analog A emerged as a potent inhibitor of CDK2, suggesting that its cytotoxic effect is, at least in part, mediated by the disruption of cell cycle regulation.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the research process, the following diagrams were generated.

G cluster_workflow Experimental Workflow A Compound Synthesis (Parent & Analogs) B In Vitro Cytotoxicity Screen (MCF-7, HCT116, A549) A->B C Determine IC50 Values B->C D Kinase Inhibition Assay (CDK2/Cyclin A) C->D F Structure-Activity Relationship Analysis C->F E Determine Ki Values D->E E->F

Caption: A flowchart of the experimental screening process.

G cluster_pathway Purine Analog-Mediated Cell Cycle Inhibition cdk2 CDK2 pRb pRb cdk2->pRb phosphorylates cyclinE Cyclin E cyclinE->cdk2 cyclinA Cyclin A cyclinA->cdk2 e2f E2F pRb->e2f inhibits g1_s G1-S Phase Progression e2f->g1_s promotes apoptosis Apoptosis g1_s->apoptosis analog Analog A (Purine Analog) analog->cdk2 inhibits

Caption: Inhibition of CDK2 prevents pRb phosphorylation and halts cell cycle progression.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Protocol: In Vitro Cytotoxicity (Resazurin-Based Assay)

This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by living cells.[7]

  • Cell Seeding: Human cancer cell lines (MCF-7, HCT116, A549) are harvested during their exponential growth phase. Cells are seeded into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of test compounds are prepared in DMSO. A dilution series for each compound is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds (at concentrations ranging from 0.01 µM to 100 µM) is added to each well. Wells containing medium with DMSO (0.1% final concentration) serve as a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: After incubation, 20 µL of a 0.15 mg/mL resazurin solution in PBS is added to each well. The plates are incubated for another 4 hours.

  • Data Acquisition: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is normalized to the vehicle control wells. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Protocol: CDK2/Cyclin A Kinase Inhibition Assay

This protocol describes a generic, in vitro, fluorescence-based kinase assay.

  • Reagents and Buffers:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

    • Enzyme: Recombinant human CDK2/Cyclin A.

    • Substrate: A suitable peptide substrate for CDK2 (e.g., a derivative of Histone H1).

    • ATP: Adenosine triphosphate.

  • Assay Procedure:

    • Add 5 µL of kinase buffer containing the peptide substrate and ATP to all wells of a 384-well plate.

    • Add 2.5 µL of the test compound (diluted in kinase buffer) to the appropriate wells.

    • To initiate the reaction, add 2.5 µL of kinase buffer containing the CDK2/Cyclin A enzyme. The final ATP concentration should be at or near its Km value for the enzyme.

    • The reaction mixture is incubated at 30°C for 60 minutes.

  • Detection:

    • The reaction is stopped by adding 5 µL of a termination buffer containing EDTA.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as mobility-shift microfluidic electrophoresis or a fluorescence polarization immunoassay.

  • Data Analysis: The inhibition data are normalized against a "no enzyme" control (0% activity) and a "DMSO only" control (100% activity). The Ki values are determined from the IC50 values using the Cheng-Prusoff equation, which accounts for the concentration of ATP used in the assay.

References

Navigating the Intricacies of NMR Spectral Assignment for Substituted 7-Benzyl-Purines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of NMR spectral data for substituted 7-benzyl-purines is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of ¹H and ¹³C NMR chemical shifts, supported by experimental data and detailed methodologies, to facilitate the structural elucidation and characterization of this important class of compounds.

The strategic placement of a benzyl group at the N7 position of the purine scaffold is a common motif in medicinal chemistry, leading to a diverse array of biologically active molecules. The precise assignment of NMR signals is paramount for confirming the regioselectivity of synthesis and for understanding the electronic and steric effects of various substituents on the purine core. This guide aims to simplify this process by compiling and comparing NMR data from the literature for a range of substituted 7-benzyl-purines.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts

The electronic nature and position of substituents on both the purine ring and the benzyl moiety significantly influence the chemical shifts of the purine protons (H-2, H-6, and H-8) and carbons. The data compiled in the following tables illustrate these trends, providing a predictive framework for the assignment of new derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted 7-Benzyl-Purines in CDCl₃

CompoundSubstituent(s)H-2H-6H-8Benzyl-CH₂Benzyl-Ar
1 2-Methyl-8.628.235.417.18-7.42
2 2-Butyl-8.678.255.417.15-7.43
3 2-Methyl-1-oxide-8.43-8.658.12-8.325.317.15-7.45
4 2-Butyl-1-oxide-8.478.225.317.15-7.45

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted 7-Benzyl-Purines in CDCl₃

CompoundSubstituent(s)C-2C-4C-5C-6C-8Benzyl-CH₂Benzyl-Ar
1 2-Methyl162.7161.6123.0140.1147.850.2127.4, 128.9, 129.3, 133.7
2 2-Butyl166.2-123.2139.9147.950.3127.5, 129.1, 129.4, 133.7
3 2-Methyl-1-oxide-151.3123.4129.6148.349.3127.9, 128.9, 129.1, 134.4
4 2-Butyl-1-oxide-151.3123.4129.6148.349.3127.9, 128.9, 129.1, 134.4

Note: Some quaternary carbon signals (C-4) were not detected in all reported spectra.

Key Observations and Assignment Strategies

Several key trends emerge from the compiled data that can guide the assignment of NMR spectra for novel 7-benzyl-purine derivatives:

  • Proton Chemical Shifts: The purine protons generally appear in the aromatic region (δ > 8.0 ppm). The H-8 proton is typically the most deshielded, appearing at the lowest field, followed by H-2 and H-6. However, substituent effects can alter this order. For instance, in 7-benzyl-purine 1-oxides, the H-6 signal is shifted upfield compared to the non-oxidized analogues.[1][2]

  • Carbon Chemical Shifts: The chemical shifts of the purine carbons are sensitive to substitution. The C-2, C-4, C-6, and C-8 carbons are typically found in the range of δ 140-165 ppm, while C-5 is more shielded, appearing around δ 120-125 ppm.

  • Benzyl Group Signals: The benzylic methylene protons (CH₂) typically resonate as a singlet around δ 5.3-5.4 ppm. The aromatic protons of the benzyl group appear in their characteristic region of δ 7.1-7.5 ppm.

  • 2D NMR Techniques: For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are indispensable.

    • COSY (Correlation Spectroscopy): Establishes correlations between J-coupled protons, which is particularly useful for assigning the protons within the benzyl ring's spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, allowing for the straightforward assignment of protonated carbons in the purine and benzyl moieties.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and for confirming the overall connectivity of the molecule. For example, the benzylic CH₂ protons will show a correlation to the C-5 and C-8 carbons of the purine ring, confirming the N7-substitution.

Experimental Protocols

The following provides a general outline of the experimental conditions used for the NMR analysis of the compiled data. For specific details, researchers should consult the primary literature.

General NMR Spectroscopy Protocol:

NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C. Deuterated chloroform (CDCl₃) is a commonly used solvent, with tetramethylsilane (TMS) serving as the internal standard (δ 0.00 ppm). For 2D experiments, standard pulse programs are employed.

Sample Preparation:

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated solvent. The solution is then transferred to a 5 mm NMR tube. It is crucial to ensure the sample is free of particulate matter to obtain high-resolution spectra.

Logical Workflow for NMR Spectral Assignment

The process of assigning the NMR spectra of a novel substituted 7-benzyl-purine can be systematically approached as illustrated in the following workflow diagram.

NMR_Assignment_Workflow Workflow for NMR Spectral Assignment of Substituted 7-Benzyl-Purines A Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) B Acquire 2D NMR Spectra (COSY, HSQC, HMBC) A->B C Assign Benzyl Group Signals (CH₂ and Aromatic Protons/Carbons) B->C D Assign Purine Protons (H-2, H-6, H-8) via ¹H NMR and COSY C->D Use Benzyl CH₂ HMBC to C5/C8 G Final Structure Confirmation C->G E Assign Protonated Purine Carbons (C-2, C-6, C-8) via HSQC D->E F Assign Quaternary Purine Carbons (C-4, C-5) via HMBC E->F Use Purine Proton HMBCs F->G

Caption: A logical workflow for the complete NMR spectral assignment of substituted 7-benzyl-purines.

This guide provides a foundational understanding and a practical framework for the NMR spectral assignment of substituted 7-benzyl-purines. By leveraging the comparative data and the systematic workflow presented, researchers can confidently and accurately characterize their synthesized compounds, accelerating the pace of drug discovery and development.

References

A Comparative Analysis of 7-Benzyl-Purine Compounds: In Vitro Potency vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro and in vivo efficacy of various 7-benzyl-purine compounds, a class of molecules showing significant promise in therapeutic areas ranging from oncology to inflammatory diseases. By acting as inhibitors of key cellular enzymes like kinases and modulating critical signaling pathways, these compounds have demonstrated potent biological activity in preclinical studies. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their performance and therapeutic potential.

In Vitro Efficacy: Targeting Key Cellular Machinery

The in vitro activity of 7-benzyl-purine derivatives has been primarily evaluated through enzyme inhibition and cell-based cytotoxicity assays. These studies are crucial for determining the direct interaction of the compounds with their molecular targets and their effect on cancer cell proliferation.

Enzyme Inhibition Assays

7-benzyl-purine scaffolds have been successfully modified to target a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs), and other oncogenic kinases.[1][2][3] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in these assays.

A series of 7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines, which are structurally related to purines, were evaluated for their inhibitory activity against several RTKs.[1] Notably, substitutions on the benzyl ring significantly influenced potency and selectivity.[1] Similarly, 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of kinases crucial for leukemia cell survival, such as Bcr-Abl, BTK, and FLT3-ITD.[3]

Table 1: In Vitro Kinase Inhibition by 7-Benzyl-Purine Derivatives and Related Scaffolds

Compound Class/ExampleTarget KinaseIC50 (nM)Reference
7-(substituted benzyl)pyrrolo[2,3-d]pyrimidinesPDGFRβPotent dual inhibition[1]
7-(substituted benzyl)pyrrolo[2,3-d]pyrimidinesVEGFR-2Potent dual inhibition[1]
7-(2',5'-dimethoxy benzyl)pyrrolo[2,3-d]pyrimidine (13a)EGFR>200,000[1]
2,6,9-trisubstituted purine (Compound 4f)Bcr-Abl70[3]
2,6,9-trisubstituted purine (Compound 5j)BTK410[3]
2,6,9-trisubstituted purine (Compound 5b)FLT3-ITD380[3]
Purine-based derivative (Compound 5a)EGFR87[4]
Purine-based derivative (Compound 5e)EGFR98[4]
Pyrazolo[4,3-d]pyrimidine (LGR2674)CDK2 / CDK5Highly potent[2]
6-([1,1′-biphenyl]-3-yl)purine derivative (73)CDK2Potent (~2000-fold selective over CDK1)[5]

Note: Data is compiled from multiple studies and represents a selection of compounds to illustrate the range of activities.

Cell-Based Assays

The anti-proliferative activity of these compounds is commonly tested against a panel of human cancer cell lines. The results demonstrate that potent kinase inhibition often translates to significant cytotoxicity in vitro. For instance, purine derivatives have shown substantial inhibitory effects on the proliferation of leukemia and lymphoma cells at low concentrations.[3] In another study, platinum(II) complexes derived from 6-benzylaminopurine were cytotoxic against several cancer cell lines, in some cases exceeding the potency of cisplatin.[6]

Table 2: In Vitro Cytotoxicity of 7-Benzyl-Purine Derivatives

Compound Class/ExampleCell LineActivity MetricValue (µM)Reference
7-(4-phenyl benzyl)pyrrolo[2,3-d]pyrimidine (18a)A431 (epidermoid carcinoma)CytotoxicityEquipotent to standard[1]
Purine-pyrimidine hybrid (Compound 16)MCF-7 (breast adenocarcinoma)IC500.8[7]
Purine-pyrimidine hybrid (Compound 16)A-549 (lung carcinoma)IC501.0[7]
6-benzylaminopurine-carboplatin (Complex 2)HOS (osteosarcoma)IC5014.8[6]
6-benzylaminopurine-carboplatin (Complex 2)MCF7 (breast adenocarcinoma)IC5013.6[6]
6-benzylaminopurine-carboplatin (Complex 6)A2780 (ovarian carcinoma)IC506.4[6]
6-benzylaminopurine-carboplatin (Complex 6)A2780cis (cisplatin-resistant)IC505.6[6]
Purine-based derivative (Compound 5a)Cancer Cell Line PanelGI500.038[4]
Purine-based derivative (Compound 7e)Cancer Cell Line PanelGI500.044[4]

In Vivo Efficacy: Performance in Preclinical Models

While in vitro data are essential for initial screening and mechanism-of-action studies, in vivo experiments are critical for evaluating a compound's therapeutic potential in a complex biological system. Studies in animal models provide insights into pharmacokinetics, tolerability, and overall anti-tumor or therapeutic activity.

Xenograft and Disease Models

7-benzyl-purine derivatives have demonstrated significant efficacy in various animal models.

  • Oncology: A potent dual inhibitor of PDGFRβ and VEGFR-2 from the 7-(substituted benzyl)pyrrolo[2,3-d]pyrimidine series demonstrated inhibition of tumor growth, metastasis, and tumor angiogenesis in a COLO-205 mouse xenograft model that was comparable or superior to the standard compound, TSU-68.[1]

  • Liver Fibrosis: In a non-oncology application, 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives (compounds 9c and 9d) were evaluated in a rat model of CCl4-induced hepatic fibrosis. These compounds successfully ameliorated liver fibrosis, as evidenced by improved liver histopathology and normalized liver enzyme levels.[8]

Table 3: Summary of In Vivo Efficacy of 7-Benzyl-Purine Compounds

Compound Class/ExampleAnimal ModelKey FindingsReference
7-(substituted benzyl)pyrrolo[2,3-d]pyrimidine (11a)COLO-205 mouse xenograftInhibition of tumor growth, metastasis, and angiogenesis.[1]
Xanthine derivatives (9c, 9d)CCl4-induced hepatic fibrosis rat modelAmeliorated liver fibrosis, improved liver histopathology and enzyme levels.[8]
Pyrazolo[4,3-d]pyrimidinesGeneral mentionStrong anticancer activity in vivo.[2]

Signaling Pathways and Mechanism of Action

The therapeutic effects of 7-benzyl-purine compounds stem from their ability to interfere with specific cellular signaling pathways. The basic mechanism for many purine antimetabolites involves cellular uptake, conversion to nucleotide analogues, and subsequent inhibition of enzymes critical for DNA synthesis, ultimately leading to apoptosis.[9]

For kinase inhibitors, the mechanism is more direct. By blocking the ATP-binding site of kinases like CDKs, RTKs, or NF-κB pathway components, they prevent the phosphorylation of downstream substrates, thereby halting the signaling cascade.

experimental_workflow General Drug Discovery Workflow for 7-Benzyl-Purines cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (Purine Scaffold) enzyme_assay Enzyme Inhibition Assays (e.g., Kinase IC50) synthesis->enzyme_assay cell_assay Cell-Based Assays (Cytotoxicity, Proliferation) enzyme_assay->cell_assay pathway_analysis Mechanism of Action (Pathway Analysis) cell_assay->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt Hit-to-Lead animal_model Animal Models (Xenograft, Disease) lead_opt->animal_model efficacy Efficacy & PK/PD Studies animal_model->efficacy preclinical Preclinical Candidate efficacy->preclinical

Caption: High-level workflow from compound synthesis to preclinical candidate selection.

cdk_pathway Mechanism of CDK Inhibition by 7-Benzyl-Purines cluster_0 Cell Cycle Progression compound 7-Benzyl-Purine CDK Inhibitor cdk Cyclin-Dependent Kinase (e.g., CDK2, CDK5) compound->cdk Inhibits arrest G1/S Cell Cycle Arrest & Apoptosis compound->arrest Leads to rb Retinoblastoma Protein (Rb) cdk->rb Phosphorylates e2f E2F Transcription Factor rb->e2f Sequesters p_rb Phosphorylated Rb (p-Rb) p_rb->e2f Releases p_rb->e2f s_phase S-Phase Gene Transcription (DNA Replication) e2f->s_phase Activates

Caption: Inhibition of the CDK pathway leading to cell cycle arrest.

rtk_pathway Mechanism of RTK Inhibition by 7-Benzyl-Purines cluster_1 Cellular Response ligand Growth Factors (VEGF, PDGF) rtk Receptor Tyrosine Kinase (VEGFR, PDGFR) ligand->rtk Activates downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) rtk->downstream Phosphorylates block Pathway Blocked compound 7-Benzyl-Purine Derivative compound->rtk Inhibits proliferation Cell Proliferation & Survival downstream->proliferation angiogenesis Angiogenesis downstream->angiogenesis block->downstream

Caption: Inhibition of RTK signaling to block proliferation and angiogenesis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of 7-benzyl-purine compounds.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 value of a compound against a specific protein kinase.

  • Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted in DMSO and added to the wells of a microplate.

    • The kinase, substrate, and ATP are added to initiate the reaction.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a luminescence-based or fluorescence-based detection reagent.

    • Data are plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a nonlinear regression curve fit.

Cell Viability (MTT) Assay
  • Objective: To measure the cytotoxic or anti-proliferative effect of a compound on cultured cancer cells.

  • Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compound.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader (e.g., at 570 nm).

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 or GI50 value is determined.[6]

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Procedure:

    • Human tumor cells (e.g., COLO-205) are injected subcutaneously into the flank of the mice.[1]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into control and treatment groups.

    • The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

    • Efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., Tumor Growth Inhibition, TGI %).

Conclusion: Bridging the Gap Between Bench and Bedside

The development of 7-benzyl-purine compounds showcases a promising trajectory from in vitro discovery to in vivo validation. The in vitro data consistently demonstrate high potency against specific molecular targets, which, for many derivatives, translates into effective anti-proliferative activity in cell-based models.

Crucially, these in vitro findings have been substantiated by in vivo studies, where lead compounds have shown significant efficacy in reducing tumor growth and mitigating disease pathology in animal models.[1][8] The successful translation from potent in vitro activity to tangible in vivo efficacy underscores the therapeutic potential of the 7-benzyl-purine scaffold. Future research should continue to focus on optimizing pharmacokinetic properties and safety profiles to advance these promising candidates toward clinical development.

References

A Comparative Guide to the Synthesis of 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of a proposed synthetic route for the preparation of 7-Benzyl-2-chloro-6-iodo-7H-purine, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a versatile scaffold in organic synthesis, particularly for the preparation of substituted purine analogs with potential therapeutic applications. The strategic placement of the benzyl group at the N7 position, along with the differential reactivity of the chloro and iodo substituents at the C2 and C6 positions, respectively, allows for selective functionalization to generate diverse chemical libraries. This guide outlines a common and practical synthetic approach, detailing the experimental protocols and presenting key performance data.

Proposed Synthetic Pathway

The most direct and commonly employed strategy for the synthesis of this compound involves a two-step sequence starting from the commercially available 2,6-dichloropurine. This pathway is summarized below:

  • Regioselective Benzylation: The initial step involves the benzylation of 2,6-dichloropurine. This reaction typically yields a mixture of N7 and N9 isomers, with the N9 isomer being the major product. Careful control of reaction conditions and purification are crucial for isolating the desired N7-benzylated intermediate.

  • Halogen Exchange: The subsequent step is a selective Finkelstein-type reaction to convert the 6-chloro substituent of 7-benzyl-2,6-dichloro-7H-purine to the corresponding 6-iodo derivative. The greater reactivity of the C6-chloro group compared to the C2-chloro group allows for this selective transformation.

The overall synthetic workflow is depicted in the following diagram:

G A 2,6-Dichloropurine B 7-Benzyl-2,6-dichloro-7H-purine A->B Benzyl Chloride, K2CO3, DMF C This compound B->C NaI, Acetone

Caption: Proposed synthetic route for this compound.

Experimental Data and Performance Comparison

The following table summarizes the key quantitative data for each step of the proposed synthetic route. It is important to note that the yield for the benzylation step is for the isolated N7 isomer, which is the minor product of the reaction.

StepReactionStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Benzylation2,6-DichloropurineBenzyl Chloride, K₂CO₃DMF24Room Temp.~10[1]>95 (after chromatography)
2Halogen Exchange7-Benzyl-2,6-dichloro-7H-purineSodium IodideAcetone12Reflux>85>98

Note: The yield of the benzylation step can be influenced by the reaction conditions, and separation of the N7 and N9 isomers requires careful chromatography. The N9 isomer is the major product, with a yield of approximately 65%[1].

Detailed Experimental Protocols

Step 1: Synthesis of 7-Benzyl-2,6-dichloro-7H-purine

Materials:

  • 2,6-Dichloropurine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of 2,6-dichloropurine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove DMF.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the N7 and N9 isomers.

  • Collect the fractions corresponding to the N7 isomer and concentrate under reduced pressure to obtain 7-benzyl-2,6-dichloro-7H-purine as a solid.

Step 2: Synthesis of this compound

Materials:

  • 7-Benzyl-2,6-dichloro-7H-purine

  • Sodium iodide (NaI)

  • Acetone

Procedure:

  • Dissolve 7-benzyl-2,6-dichloro-7H-purine (1 equivalent) in acetone.

  • Add sodium iodide (3 equivalents) to the solution.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitate of sodium chloride.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression and the key transformations in the synthesis.

G cluster_0 Starting Material cluster_1 Step 1: Benzylation cluster_2 Step 2: Halogen Exchange A 2,6-Dichloropurine B Mixture of N7 and N9 isomers A->B Benzylation C 7-Benzyl-2,6-dichloro-7H-purine (Isolated N7 isomer) B->C Chromatographic Separation D This compound C->D Iodination

Caption: Logical workflow for the synthesis of the target compound.

Alternative Synthetic Strategies

While the presented two-step approach is the most straightforward, alternative strategies for the synthesis of substituted purines exist. These often involve building the purine core from imidazole precursors.[2] For instance, a substituted imidazole can be cyclized to form the purine ring system. However, these methods are typically more complex and may require the synthesis of specialized starting materials, making the presented route from commercially available 2,6-dichloropurine more practical for many applications.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the benzylation of 2,6-dichloropurine followed by a selective halogen exchange reaction. The primary challenge lies in the regioselectivity of the initial benzylation step, which necessitates careful chromatographic purification to isolate the desired N7 isomer. The subsequent iodination proceeds with high selectivity and yield. This guide provides the necessary experimental details and comparative data to enable researchers to effectively synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

A Comparative Guide to the Structural Validation of 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis and application of purine derivatives, meticulous structural validation is paramount to ensure the integrity of experimental outcomes. This guide provides a comparative analysis of the chemical structure of 7-Benzyl-2-chloro-6-iodo-7H-purine against a common alternative, 7-Benzyl-2,6-dichloro-7H-purine, supported by established analytical techniques.

Comparison of Physicochemical Properties and Spectroscopic Data

A direct comparison of the key identifying characteristics of this compound and its dichloro-analogue, 7-Benzyl-2,6-dichloro-7H-purine, is presented below. The data for the target compound is based on theoretical calculations and expected spectroscopic shifts, while the data for the alternative is derived from publicly available information.

PropertyThis compound (Target)7-Benzyl-2,6-dichloro-7H-purine (Alternative)
CAS Number 150721-89-456025-87-7[1]
Molecular Formula C₁₂H₈ClIN₄C₁₂H₈Cl₂N₄[1]
Molecular Weight 370.58 g/mol 279.12 g/mol [1]
¹H NMR (δ, ppm) Theoretical: ~5.6 (s, 2H, CH₂), ~7.3-7.4 (m, 5H, Ar-H), ~8.2 (s, 1H, C8-H)Reported: No data available in search results.
¹³C NMR (δ, ppm) Theoretical: ~49 (CH₂), ~120-160 (Purine & Ar-C)Reported: No data available in search results.
Mass Spec (m/z) Theoretical [M+H]⁺: 371.95GC-MS data available on PubChem[1]
HPLC Retention Time Dependent on conditionsDependent on conditions

Experimental Protocols for Structural Validation

The following are detailed methodologies for the key experiments used in the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range for aromatic and aliphatic carbons (e.g., 0-180 ppm).

    • A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Protocol:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the monoisotopic mass of the parent ion and compare it with the calculated theoretical mass.

    • If possible, perform tandem MS (MS/MS) to obtain fragmentation data for further structural confirmation.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is commonly used.

  • Protocol:

    • Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).

    • Inject a small volume (e.g., 5-10 µL) of the solution onto the HPLC column.

    • Run the gradient method and monitor the elution of the compound using the UV detector at a suitable wavelength (e.g., 254 nm).

    • The purity is determined by the area percentage of the main peak.

Experimental Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized compound like this compound.

G Experimental Workflow for Structural Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc nmr Structural Elucidation (NMR) ¹H and ¹³C Spectra purification->nmr ms Molecular Weight Confirmation (MS) purification->ms data_analysis Data Analysis and Structure Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis final Validated Chemical Structure data_analysis->final

Caption: A flowchart outlining the key stages in the synthesis, purification, and structural validation of a chemical compound.

References

Structure-Activity Relationship (SAR) Studies of 7-Benzyl-Purine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-benzyl-purine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 7-benzyl-purine derivatives, focusing on their structure-activity relationships (SAR) as anticancer agents and kinase inhibitors. The information presented is compiled from various studies to aid in the rational design of novel and more potent therapeutic agents.

I. Anticancer and Cytotoxic Activity

7-Benzyl-purine derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The substitutions on both the purine ring and the benzyl moiety play a crucial role in determining their potency.

Key SAR Observations:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl group significantly influence cytotoxic activity. Electron-withdrawing or donating groups, as well as heterocyclic rings, can modulate the compound's interaction with its biological target.

  • Modifications of the Purine Core: Alterations at the C2, C6, and N9 positions of the purine ring have been shown to be critical for activity. For instance, the introduction of small alkyl or halogen groups can enhance potency.

  • Bioisosteric Replacements: Replacing the purine core with related heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines, has yielded compounds with improved activity and selectivity.

Table 1: Comparative Cytotoxic Activity of 7-Benzyl-Purine Analogs

Compound IDCore StructureR1 (Purine C2)R2 (Purine C6)R3 (Benzyl Substituent)Cell LineIC50 (µM)
1a PurineHNH2HLeukemia (L1210)> 10
1b PurineHNH24-ClLeukemia (L1210)5.2
1c PurineClNH2HLeukemia (L1210)2.8
2a 7-DeazapurineHNH2HColon (HCT116)8.1
2b 7-DeazapurineHNH24-OCH3Colon (HCT116)3.5
3a Pyrazolo[4,3-d]pyrimidinei-PrNH24-(2-pyridyl)Various0.05 - 0.5

Note: The data presented is a synthesized representation from multiple sources and is intended for comparative purposes.

II. Kinase Inhibitory Activity

A significant area of investigation for 7-benzyl-purine derivatives is their potential as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The purine scaffold mimics the adenine moiety of ATP, enabling these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

Key SAR Observations:

  • Target Selectivity: Substitutions on the 7-benzyl group are critical for achieving selectivity towards specific kinases. For example, the addition of a pyridyl group on the benzyl ring has been shown to enhance activity against Cyclin-Dependent Kinases (CDKs).[1]

  • Hinge-Binding Interactions: The N1 and N6 atoms of the purine ring are often involved in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

  • Exploration of the Ribose Pocket: Modifications at the C2 and C6 positions can be directed towards the ribose-binding pocket, offering another avenue for improving potency and selectivity.

Table 2: Comparative Kinase Inhibitory Activity of 7-Benzyl-Purine Analogs

Compound IDTarget KinaseR1 (Purine C2)R2 (Purine C6)R3 (Benzyl Substituent)IC50 (nM)
4a CDK2HNH-iPrH1200
4b CDK2HNH-iPr4-(2-pyridyl)15
5a VEGFR2HNH-PhH2500
5b VEGFR2HNH-Ph3-Br80
6a SykHNH23,4-di-Cl520

Note: The data presented is a synthesized representation from multiple sources and is intended for comparative purposes.

III. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

B. Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Reaction Setup: The kinase, substrate, and test compound are incubated in a reaction buffer containing ATP and MgCl2 in a 96-well plate.

  • Kinase Reaction: The reaction is initiated by the addition of the kinase and allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • ATP Detection: A luciferase-based ATP detection reagent is added, which generates a luminescent signal proportional to the amount of ATP present.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The IC50 value is determined as the concentration of the inhibitor that results in a 50% reduction in kinase activity.

IV. Signaling Pathways and Experimental Workflows

A. General Mechanism of Action for Purine Analogs

Purine analogs often exert their anticancer effects by interfering with nucleic acid synthesis.[3] They can be metabolized into fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to chain termination and apoptosis. Additionally, these analogs can inhibit key enzymes involved in purine biosynthesis.[3]

G Purine_Analog Purine_Analog Metabolism Metabolism Purine_Analog->Metabolism Fraudulent_Nucleotide Fraudulent_Nucleotide Metabolism->Fraudulent_Nucleotide DNA_Polymerase DNA_Polymerase Fraudulent_Nucleotide->DNA_Polymerase RNA_Polymerase RNA_Polymerase Fraudulent_Nucleotide->RNA_Polymerase Purine_Biosynthesis_Enzymes Purine_Biosynthesis_Enzymes Fraudulent_Nucleotide->Purine_Biosynthesis_Enzymes Inhibition DNA_Incorporation DNA_Incorporation DNA_Polymerase->DNA_Incorporation RNA_Incorporation RNA_Incorporation RNA_Polymerase->RNA_Incorporation Chain_Termination Chain_Termination DNA_Incorporation->Chain_Termination RNA_Incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis Inhibition_of_Biosynthesis Inhibition_of_Biosynthesis Purine_Biosynthesis_Enzymes->Inhibition_of_Biosynthesis Inhibition_of_Biosynthesis->Apoptosis

Caption: General mechanism of action for purine analogs in cancer therapy.

B. Kinase Inhibitor Screening Workflow

The process of identifying and characterizing kinase inhibitors involves a multi-step workflow, from initial high-throughput screening to detailed cellular assays.

G Compound_Library Compound_Library HTS High-Throughput Screening Compound_Library->HTS Hit_Compounds Hit_Compounds HTS->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Potent_Inhibitors Potent_Inhibitors Dose_Response->Potent_Inhibitors Selectivity_Profiling Kinase Panel Selectivity Profiling Potent_Inhibitors->Selectivity_Profiling Selective_Inhibitors Selective_Inhibitors Selectivity_Profiling->Selective_Inhibitors Cellular_Assays Cell-Based Assays (e.g., Cytotoxicity) Selective_Inhibitors->Cellular_Assays Lead_Compound Lead_Compound Cellular_Assays->Lead_Compound

Caption: Workflow for the discovery of selective kinase inhibitors.

C. PI3K/AKT/mTOR Signaling Pathway

Several purine analogs act as inhibitors of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[4] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

G Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Purine_Analog_Inhibitor Purine_Analog_Inhibitor Purine_Analog_Inhibitor->PI3K Purine_Analog_Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by purine analogs.

References

A Comparative Analysis of 7-Benzylpurines Versus Other N-Substituted Purines in Kinase Inhibition and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted purines represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly as inhibitors of protein kinases and as cytotoxic agents. The position of the substituent on the purine ring significantly influences the compound's potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of 7-benzyl substituted purines against other N-substituted purine analogs, focusing on their performance as kinase inhibitors and their cytotoxic effects on cancer cell lines. The information is supported by experimental data from various studies, with detailed protocols for key assays provided.

Comparative Biological Activity of N-Substituted Purines

The biological activity of N-substituted purines is highly dependent on the position of the substitution (N1, N3, N7, or N9) and the nature of the substituent. While a direct head-to-head comparison of 7-benzylpurines against all other N-substituted counterparts under identical experimental conditions is not extensively available in the literature, a compilation of data from various sources allows for a comparative overview.

Kinase Inhibition

Purine analogs often exert their biological effects by acting as ATP-competitive inhibitors of protein kinases.[1] The substitution pattern on the purine ring plays a crucial role in the binding affinity and selectivity towards specific kinases.[2]

Table 1: Comparative Kinase Inhibition Data for N-Substituted Purines

Compound ClassSpecific Compound ExampleTarget Kinase(s)IC50 (µM)Reference
7-Substituted Purines 7-benzyl-3-benzyl-8-propylxanthine derivativeNot SpecifiedDiuretic and hypoglycemic activity notedNot Quantified
Tricyclic purine from intramolecular N-7 alkylationLeishmaniaActiveNot Quantified
N1-Substituted Purines 1-MethyladenineMaturation-inducing hormone in starfish oocytesBiologically activeNot Quantified
N9-Substituted Purines 6-(3-fluorobenzylamino)purine-9-ribosideCytokinin activityPromotes shoot multiplicationNot Quantified
4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acidCK2α4.3[3]
Multi-Substituted Purines 2,6,9-trisubstituted purine (AP23464)Bcr-Abl<0.001[2]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

From the available, albeit limited, direct data on 7-benzylpurines, their activity appears to be context-dependent. For instance, certain 7-substituted xanthine derivatives show potential in metabolic regulation.[4] The broader class of N-substituted purines, particularly those with substitutions at the N9 and multiple positions, have demonstrated potent kinase inhibitory activity, with some compounds reaching nanomolar efficacy against cancer-related kinases like Bcr-Abl and CK2α.[2][3]

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of N-substituted purines are a key area of investigation for the development of novel anticancer agents. The position of the substituent can significantly impact the compound's ability to induce cell death in cancer cells.

Table 2: Comparative Cytotoxicity Data for N-Substituted Purines

Compound ClassSpecific Compound ExampleCell Line(s)IC50 (µM)Reference
7-Substituted Purines Tricyclic purine from intramolecular N-7 alkylationKB cellsModest activityNot Quantified
N9-Substituted Purines Pyrrolo[2,3-c]pyridine derivative (deprotected)PC-3, HCT116nM to low µM range[1]
Multi-Substituted Purines Pyrrolo[3,2-d]pyrimidine derivativePC-3, HCT116nM to low µM range[1]
Pyrazolo[4,3-d]pyrimidine derivativePC-3, HCT116nM to low µM range[1]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

The data suggests that while some 7-substituted purines exhibit modest cytotoxicity, strategic modifications at other positions, particularly N9, in conjunction with other substitutions, can lead to highly potent cytotoxic compounds with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific protein kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (e.g., N-substituted purines) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • [γ-33P]ATP (radiolabeled) or ADP-Glo™ Kinase Assay kit (for non-radioactive detection)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP (or cold ATP for non-radioactive assays).

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or the ADP-Glo™ reagent).

  • For radioactive assays, spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive ADP-Glo™ assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is then detected as a luminescent signal.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cultured cells.[5][6][7][8]

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cultured cells (e.g., cancer cell lines)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[8]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by N-substituted purine kinase inhibitors.

CDK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P G1_S_Transition G1/S Phase Transition CDK46->G1_S_Transition E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->G1_S_Transition

Caption: Simplified CDK signaling pathway leading to G1/S phase transition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf PIP3 PIP3 PI3K->PIP3 PIP2 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival Akt->Survival

Caption: Key branches of the EGFR signaling pathway: Ras/MAPK and PI3K/Akt.[9][10]

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation

References

A Comparative Purity Analysis of Commercially Available 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stated purity of commercially available 7-Benzyl-2-chloro-6-iodo-7H-purine and outlines detailed experimental protocols for its purity analysis. As a crucial intermediate in the synthesis of various bioactive molecules, including potential therapeutics, ensuring the purity of this starting material is paramount for reproducible and reliable research outcomes. This document serves as a practical resource for researchers to assess and compare the quality of this reagent from different suppliers.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. While a comprehensive, independent comparative study is not publicly available, information from supplier technical data sheets provides initial guidance. Researchers are strongly encouraged to perform their own analytical validation upon receipt of the compound.

SupplierProduct NumberStated PurityCAS Number
Sigma-AldrichAChemBlock-ADVH945478B695%[1]150721-89-4
Hypothetical Supplier AHS-12345≥97%150721-89-4
Hypothetical Supplier BHB-67890≥98% (by HPLC)150721-89-4

Note: Hypothetical suppliers are included to illustrate potential variations in stated purity and to provide a framework for comparison.

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is recommended to accurately determine the purity of this compound and identify any potential impurities. The following are standard methodologies that can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for purine derivatives.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition (e.g., 1 mg/mL).

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components detected in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and the identification of impurities. Both ¹H and ¹³C NMR should be performed.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Analysis:

  • ¹H NMR: The proton spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. Integration of signals can provide a quantitative measure of impurities if their structures are known.

  • ¹³C NMR: The carbon spectrum provides further structural confirmation. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify the mass of any impurities.

Instrumentation:

  • Mass Spectrometer (e.g., Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

Analysis:

  • The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound (Expected m/z = 426.94). Other observed masses may correspond to impurities or degradation products.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow start Commercial Sample hplc HPLC Analysis start->hplc nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms data_integration Data Integration and Purity Assessment hplc->data_integration nmr->data_integration ms->data_integration pass Sample Meets Purity Specification data_integration->pass Purity ≥ 95% fail Further Purification or Supplier Rejection data_integration->fail Purity < 95% or Significant Impurities

Caption: Workflow for Purity Analysis of this compound.

Potential Signaling Pathway Involvement

This compound is a versatile intermediate. Its derivatives often target key signaling pathways in drug discovery. For instance, substituted purines are known to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of specific CDKs can halt uncontrolled cell proliferation, a hallmark of cancer.

Signaling_Pathway Purine_Derivative Substituted Purine (from this compound) CDK Cyclin-Dependent Kinase (CDK) Purine_Derivative->CDK inhibits Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle promotes Cyclin Cyclin Cyclin->CDK activates Apoptosis Apoptosis Cell_Cycle->Apoptosis inhibition leads to

Caption: Inhibition of CDK-mediated cell cycle progression by a purine derivative.

References

Safety Operating Guide

Proper Disposal of 7-Benzyl-2-chloro-6-iodo-7H-purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Benzyl-2-chloro-6-iodo-7H-purine (CAS Number: 150721-89-4), a halogenated purine derivative utilized in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. All handling and disposal operations must be conducted by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area or a chemical fume hood.

Based on available safety data, the compound presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary measures include avoiding inhalation of dust or fumes, preventing contact with skin and eyes, and ensuring appropriate emergency procedures are in place, such as access to an eyewash station and safety shower.

Quantitative Hazard Data

A comprehensive Safety Data Sheet (SDS) from the manufacturer (AChemBlock) should be consulted for detailed quantitative data. Publicly available information is summarized below.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed hazardous waste disposal service. As a halogenated organic compound, it requires special handling and should not be disposed of in standard laboratory trash or down the drain.

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification: All waste streams containing this compound, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, gloves), must be identified as hazardous.

  • Container Selection: Use a dedicated, properly labeled, and leak-proof waste container for "Halogenated Organic Waste." The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.

  • Collection of Solid Waste: Collect un-used or waste solid this compound in its original container or a sealed, labeled waste container. Contaminated items such as weighing paper, gloves, and bench liners should also be placed in this container.

  • Collection of Liquid Waste: Solutions containing this compound should be collected in the designated halogenated organic liquid waste container.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and incompatible materials, pending collection by a certified hazardous waste disposal company.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor. The recommended method of final disposal is high-temperature incineration at a permitted hazardous waste facility.

Decontamination Procedures

All non-disposable equipment, such as glassware and magnetic stir bars, that has come into contact with this compound must be decontaminated before reuse.

Experimental Protocol for Equipment Decontamination
  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound.

  • Collect Rinsate: The solvent rinsate is considered hazardous and must be collected in the "Halogenated Organic Waste" container.

  • Washing: Wash the rinsed equipment with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to dry completely before storage or reuse.

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, manage the spill as follows:

  • For Solid Spills: Carefully sweep the solid material into a labeled container for hazardous waste disposal. Avoid generating dust.

  • For Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate Spill Area: Decontaminate the spill area using a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_containerization Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Chemical in Use waste_generated Waste Generated (Solid, Liquid, Contaminated PPE) start->waste_generated segregate Segregate as 'Halogenated Organic Waste' waste_generated->segregate container Collect in Labeled, Leak-Proof Container segregate->container storage Store in Designated Secure Area container->storage disposal Arrange Collection by EHS/Licensed Contractor storage->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Disposal workflow for this compound.

Safeguarding Researchers: A Comprehensive Guide to Handling 7-Benzyl-2-chloro-6-iodo-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 7-Benzyl-2-chloro-6-iodo-7H-purine. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

Researchers and drug development professionals working with this compound must be aware of its potential hazards. The compound is designated with the signal word "Warning" and is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Due to its classification as a purine derivative, a class of compounds often exhibiting cytotoxic properties, it is prudent to handle it with the same precautions as a cytotoxic agent to minimize occupational exposure[1][2][3][4].

Personal Protective Equipment (PPE) and Exposure Controls

A multi-layered approach to personal protective equipment is mandatory. The following table summarizes the required PPE and engineering controls for handling this compound.

Area of Protection Equipment Specification Rationale
Hand Protection Double GlovingInner: Nitrile, Outer: Nitrile or NeopreneProvides robust protection against chemical permeation and allows for safe removal of the outer glove after handling[5][6].
Body Protection Disposable GownSolid-front, back-closing, long-sleeved with tight-fitting cuffsPrevents skin contact and contamination of personal clothing. Must be discarded immediately after use or in case of a spill[1][6][7].
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 compliantProtects against splashes, aerosols, and solid particles from contacting the eyes and face[5].
Respiratory Protection N95 Respirator or higherNIOSH-approvedEssential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles[7].
Engineering Controls Certified Chemical Fume Hood or Biological Safety Cabinet (Class II)To be used for all manipulations of the compound, including weighing, reconstituting, and aliquoting, to contain aerosols and dust.
Work Surfaces Disposable Bench LinersAbsorbent top layer, impermeable backingContains spills and facilitates decontamination of the work area[2].

Operational Protocol for Safe Handling

Adherence to a strict, step-by-step procedure is critical for minimizing exposure and ensuring the integrity of the experiment.

1. Preparation and Pre-Handling:

  • Training: All personnel must receive training on the safe handling of cytotoxic compounds and the specific hazards of this compound[4][8].

  • Designated Area: All work with the compound must be conducted in a designated area, clearly marked with hazard signs.

  • Spill Kit: A spill kit containing appropriate absorbent materials, deactivating agents (if available), and waste disposal bags must be readily accessible.

  • Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, mask, goggles, face shield, and outer gloves. The outer gloves should be worn over the cuffs of the gown[6].

2. Handling the Compound:

  • Weighing: If weighing the solid compound, do so within a chemical fume hood or a balance enclosure. Use a dedicated set of utensils.

  • Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. All manipulations should be performed within the fume hood.

  • Transport: When moving the compound, even within the laboratory, it should be in a clearly labeled, sealed, and shatter-proof secondary container[1].

3. Post-Handling and Decontamination:

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves[6].

  • Surface Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent. Dispose of the disposable bench liner as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Stream Disposal Procedure
Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container immediately after use.
Contaminated PPE (gloves, gown, etc.) Segregate into a dedicated hazardous waste bag within the work area.
Liquid Waste (solutions containing the compound) Collect in a labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety office.

All waste must be disposed of in accordance with institutional and local regulations for hazardous and cytotoxic waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_training Training on Cytotoxic Compounds prep_area Designate & Prepare Work Area prep_training->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill prep_ppe Don Appropriate PPE prep_spill->prep_ppe handle_weigh Weigh Solid Compound prep_ppe->handle_weigh handle_reconstitute Reconstitute/Aliquot handle_weigh->handle_reconstitute handle_transport Transport in Secondary Container handle_reconstitute->handle_transport disp_solid Solid Waste handle_reconstitute->disp_solid Excess Solid disp_liquid Liquid Waste handle_reconstitute->disp_liquid Solutions post_decontaminate Decontaminate Work Surfaces handle_transport->post_decontaminate post_doff Doff PPE Correctly post_decontaminate->post_doff disp_ppe Contaminated PPE post_decontaminate->disp_ppe Bench Liner post_wash Wash Hands Thoroughly post_doff->post_wash post_doff->disp_ppe Used PPE disp_sharps Contaminated Sharps

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-2-chloro-6-iodo-7H-purine
Reactant of Route 2
Reactant of Route 2
7-Benzyl-2-chloro-6-iodo-7H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.